Bepotastine-d6 Ethyl Ester
Description
Properties
Molecular Formula |
C₂₃H₂₃D₆ClN₂O₃ |
|---|---|
Molecular Weight |
422.98 |
Synonyms |
(S)-4-[4-(4-Chlorophenyl-2-pyridylmethoxy)piperidinyl]butyric Acid-d6 Ethyl Ester; (S)-4-[(4-Chlorophenyl)-2-pyridinylmethoxy]-1-piperidinebutanoic Acid-d6 Ethyl Ester; 4-[(S)-(4-Chlorophenyl)-2-pyridinylmethoxy]-1-piperidinebutanoic Acid-d6 Ethyl Es |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure of Bepotastine-d6 Ethyl Ester
An In-Depth Technical Guide to the Chemical Structure of Bepotastine-d6 Ethyl Ester
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive analysis of Bepotastine-d6 Ethyl Ester, a critical isotopically labeled internal standard used in the bioanalytical quantification of the second-generation antihistamine, bepotastine. This document delves into the molecule's specific chemical architecture, including the strategic placement of deuterium atoms, and outlines the synthetic pathways for its preparation. Furthermore, it details the rigorous analytical methodologies, such as mass spectrometry and NMR spectroscopy, required for its structural elucidation and purity confirmation. By explaining the causality behind experimental choices and the principles of its application, this guide serves as an essential resource for scientists engaged in pharmacokinetic, metabolism, and clinical studies involving bepotastine.
The Imperative for Stable Isotope-Labeled Standards in Bioanalysis
In modern quantitative bioanalysis, particularly within the domain of liquid chromatography-tandem mass spectrometry (LC-MS/MS), precision and accuracy are paramount. Stable isotope-labeled (SIL) compounds are the gold standard for use as internal standards (IS). Bepotastine-d6 Ethyl Ester is a SIL-IS designed for the quantification of bepotastine.[1] It is structurally identical to the bepotastine ethyl ester analyte, but six of its hydrogen atoms have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[2] This substitution increases the compound's mass by six daltons, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer.
The fundamental advantage of a SIL-IS is its ability to co-elute chromatographically with the analyte while being mass-differentiated.[1] This co-elution ensures that any variations during sample processing—such as extraction inefficiencies, matrix effects in the ion source, or fluctuations in instrument response—affect both the analyte and the internal standard almost identically. By normalizing the analyte's response to the known concentration of the SIL-IS, these variations are canceled out, yielding highly reliable and reproducible quantitative data.
Molecular Architecture and Physicochemical Profile
Bepotastine is a selective H1-receptor antagonist characterized by a core structure containing a piperidine ring and a (S)-(4-chlorophenyl)(pyridin-2-yl)methoxy group.[3][4] The molecule's therapeutic form is typically a carboxylic acid. Bepotastine-d6 Ethyl Ester is a derivative where this carboxylic acid has been esterified with a fully deuterated ethyl group (ethanol-d6).
Caption: Chemical structure of (S)-Bepotastine-d6 Ethyl Ester.
The strategic placement of the six deuterium atoms on the terminal ethyl ester group is critical. This position is chemically stable and remote from the sites of likely metabolic activity, minimizing the risk of isotope effects altering the molecule's pharmacokinetic profile relative to the parent drug.
Table 1: Comparative Physicochemical Data
| Property | Bepotastine | Bepotastine Ethyl Ester | Bepotastine-d6 Ethyl Ester |
| Molecular Formula | C₂₁H₂₅ClN₂O₃ | C₂₃H₂₉ClN₂O₃ | C₂₃H₂₃D₆ClN₂O₃ |
| Average Molecular Weight | 388.89 g/mol | 416.94 g/mol | 422.98 g/mol [5] |
| Monoisotopic Mass | 388.1554 g/mol | 416.1867 g/mol | 422.2244 g/mol |
| IUPAC Name | 4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid[3] | (S)-Ethyl 4-(4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)butanoate[6] | (S)-4-[4-(4-Chlorophenyl-2-pyridylmethoxy)piperidinyl]butyric Acid-d6 Ethyl Ester[5] |
| Isotopic Purity | N/A | N/A | Typically ≥98% |
Synthesis and Isotopic Labeling Strategy
The synthesis of Bepotastine-d6 Ethyl Ester is a deliberate process designed to achieve high chemical and isotopic purity. The workflow involves the initial synthesis of the bepotastine free acid, followed by a targeted esterification using a deuterated reagent.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bepotastine | C21H25ClN2O3 | CID 164522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bepotastine | C21H25ClN2O3 | CID 164522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. clearsynth.com [clearsynth.com]
- 6. veeprho.com [veeprho.com]
Bepotastine-d6 Ethyl Ester CAS number and identifiers
Technical Whitepaper: Bepotastine-d6 Ethyl Ester in Bioanalytical Applications
Executive Summary
Bepotastine-d6 Ethyl Ester is the stable isotope-labeled analog of Bepotastine Ethyl Ester, a critical intermediate and process-related impurity in the synthesis of the second-generation antihistamine Bepotastine Besilate. While Bepotastine Besilate is the active pharmaceutical ingredient (API), the ethyl ester moiety represents a lipophilic precursor often monitored during process optimization and stability studies.
This guide details the physicochemical properties, synthesis logic, and bioanalytical applications of Bepotastine-d6 Ethyl Ester. It serves as a definitive reference for using this compound as an Internal Standard (IS) in LC-MS/MS workflows, specifically for quantifying ester impurities or studying esterase-mediated hydrolysis kinetics in biological matrices.
Chemical Identity & Specifications
Unlike the parent API, the deuterated ethyl ester often lacks a global CAS registry number in public databases. It is defined scientifically by its relationship to the unlabeled parent and its isotopic enrichment.
| Parameter | Technical Specification |
| Compound Name | Bepotastine-d6 Ethyl Ester |
| Parent CAS (Unlabeled) | 190730-39-3 (Bepotastine Ethyl Ester) |
| API CAS (Reference) | 190786-44-8 (Bepotastine Besilate) |
| Chemical Name | Ethyl (S)-4-{4-[(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidin-1-yl}butanoate-d6 |
| Molecular Formula | C |
| Molecular Weight | ~422.98 g/mol (vs. 416.94 g/mol for unlabeled) |
| Isotopic Purity | Typically ≥ 99% Deuterium enrichment |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water (Lipophilic) |
| pKa (Calculated) | Basic nitrogen (piperidine): ~8.5 |
Scientific Note: The "d6" labeling typically occurs on the piperidine ring or the butanoate chain. Users must verify the specific labeling position from the certificate of analysis (CoA), as labeling on exchangeable protons (e.g., adjacent to carbonyls) can lead to deuterium loss during extraction.
Synthesis & Metabolic Pathway
Understanding the origin of Bepotastine-d6 Ethyl Ester is crucial for interpreting its stability. It is generally synthesized via the esterification of Bepotastine-d6 or through the alkylation of a deuterated piperidine precursor with ethyl 4-bromobutyrate.
The Hydrolysis Pathway (Metabolic Instability)
In biological systems (plasma/liver microsomes), the ethyl ester is a substrate for carboxylesterases (CES), rapidly converting it back to the active acid form. This makes the d6-Ethyl Ester essential for tracking this specific conversion rate without interference from endogenous background.
Figure 1: Synthesis and Enzymatic Hydrolysis Pathway
Caption: The chemical synthesis of the ester and its subsequent biological hydrolysis to the free acid form.
Bioanalytical Application: LC-MS/MS Workflow
The primary application of Bepotastine-d6 Ethyl Ester is as an Internal Standard (IS) for the quantification of Bepotastine Ethyl Ester impurities in drug substances or in pharmacokinetic (PK) studies where the "prodrug" effect is being evaluated.
Why Use the Deuterated Ester?
Using Bepotastine-d6 (Acid) to quantify Bepotastine Ethyl Ester is scientifically flawed due to:
-
Retention Time Differences: The ester is significantly more lipophilic than the acid.
-
Matrix Effects: Ion suppression zones differ between the ester (late eluting) and the acid (early eluting).
-
Extraction Efficiency: The ester extracts poorly in acidic aqueous conditions compared to the acid.
Validated Protocol: Trace Impurity Analysis
Objective: Quantify Bepotastine Ethyl Ester impurity in Bepotastine Besilate API.
Step 1: Standard Preparation
-
Stock Solution: Dissolve 1 mg Bepotastine-d6 Ethyl Ester in 1 mL DMSO.
-
Working IS: Dilute to 100 ng/mL in Acetonitrile (ACN).
Step 2: Sample Extraction (Protein Precipitation/Dilution)
-
Note: Avoid aqueous acidic diluents which may induce artificial hydrolysis of the ester during processing.
-
Aliquot: 50 µL Sample (Plasma or API solution).
-
Add IS: Add 200 µL of Working IS (in ACN).
-
Vortex: 30 seconds @ 2000 rpm.
-
Centrifuge: 10,000 x g for 5 mins @ 4°C.
-
Supernatant: Transfer 100 µL to an autosampler vial.
Step 3: LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-4 min: Ramp to 90% B (Elution of Ester)
-
4-5 min: Hold 90% B
-
-
Detection: Positive ESI (Electrospray Ionization).
Figure 2: LC-MS/MS Extraction & Detection Logic
Caption: Workflow emphasizing the use of high-organic solvent to prevent ester hydrolysis during prep.
Critical Handling & Stability
The ethyl ester functionality introduces specific stability risks not present in the free acid form.
-
Hydrolytic Sensitivity:
-
Risk: Exposure to high pH (>8.0) or strong acids causes rapid conversion to Bepotastine.
-
Mitigation: Store stock solutions in 100% organic solvent (DMSO or Methanol). Avoid aqueous buffers in stock preparation.
-
-
Transesterification:
-
Risk: Storing the ethyl ester in Methanol for prolonged periods can lead to the formation of Bepotastine Methyl Ester.
-
Mitigation: Use Acetonitrile or DMSO for long-term storage of the IS.
-
References
-
Unlabeled Parent Compound (ChemicalBook): Bepotastine Ethyl Ester (CAS 190730-39-3).[1][2][3][4] Retrieved from
-
API Reference (PubChem): Bepotastine Besilate (CAS 190786-44-8).[2] Retrieved from
-
Impurity Profiling (Simson Pharma): Bepotastine Ethyl Ester Standards. Retrieved from
-
Isotope Labeling Source (Clearsynth): Bepotastine-d6 Ethyl Ester (Catalog CS-T-96838).[5] Retrieved from
-
Bioanalytical Context (BenchChem): Stability Analysis of Bepotastine and Related Esters. Retrieved from
Sources
A Technical Guide to the Pharmacokinetic Evaluation of Ophthalmic Bepotastine: A Foundational Framework for Prodrug Development
Executive Summary
Bepotastine, a potent second-generation H1-receptor antagonist and mast cell stabilizer, is a cornerstone in the management of allergic conjunctivitis. While the commercially available form, bepotastine besilate, demonstrates a favorable safety and efficacy profile, the pursuit of optimized ocular therapeutics is relentless. Prodrug strategies offer a compelling avenue to enhance corneal penetration, prolong therapeutic action, and improve patient compliance. Although specific literature on bepotastine prodrugs is not widely available, a thorough understanding of the parent drug's pharmacokinetic (PK) profile is the essential first step in any such developmental endeavor.
This technical guide provides a comprehensive analysis of the pharmacokinetic properties of ophthalmic bepotastine. It is designed for researchers, scientists, and drug development professionals. We will delve into the established absorption, distribution, metabolism, and excretion (ADME) characteristics of bepotastine besilate, underpinned by a detailed exploration of the state-of-the-art methodologies required for its evaluation. By presenting this information, we offer both a definitive reference on bepotastine PK and a validated procedural blueprint for the assessment of future bepotastine prodrugs or other novel ophthalmic entities.
The Rationale for Prodrugs in Ophthalmic Drug Delivery
The eye's formidable anatomical and physiological barriers present significant challenges to topical drug delivery. Less than 5% of an instilled dose typically reaches intraocular tissues due to rapid precorneal clearance (e.g., tear turnover, nasolacrimal drainage) and poor corneal penetration.[1] A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active agent.[2] This strategy is particularly advantageous in ophthalmology for several key reasons:
-
Enhanced Corneal Permeability: The cornea is a complex, multi-layered lipophilic and hydrophilic barrier. Prodrugs can be designed with optimal lipophilicity to facilitate passage through the lipid-rich corneal epithelium, after which they can be converted back to the more water-soluble active drug in the aqueous stroma or by enzymes in the cornea.[3][4][5]
-
Improved Aqueous Solubility: For poorly soluble parent drugs, a hydrophilic promoiety (e.g., a phosphate ester) can be attached to create a prodrug with significantly enhanced water solubility, allowing for the formulation of a solution-based eye drop rather than a suspension.[3] These prodrugs are often rapidly hydrolyzed by enzymes like alkaline phosphatases present in eye tissues to release the parent drug at the site of action.[3]
-
Prolonged Duration of Action: By creating a more lipophilic prodrug, a depot or reservoir of the drug can be formed within the cornea or other ocular tissues, leading to a slower release of the active moiety and thus a more sustained therapeutic effect.
-
Site-Specific Delivery: Prodrugs can be designed to target specific nutrient transporters (e.g., amino acid or peptide transporters) that are expressed on ocular tissues, thereby hijacking these natural uptake mechanisms to increase drug concentration at the target site.[3][6][7]
The design of an effective ocular prodrug requires a delicate balance: the prodrug must be stable in the formulation, possess the ideal physicochemical properties to overcome ocular barriers, and undergo efficient and predictable bioactivation to the parent drug in the target tissue.[3][6]
Pharmacokinetic Profile of Bepotastine Besilate Ophthalmic Solution
Understanding the baseline ADME profile of bepotastine is critical. The following data pertains to the topical administration of bepotastine besilate 1.5% ophthalmic solution.
Absorption
Following bilateral topical administration in healthy adults, bepotastine is absorbed systemically, with plasma concentrations peaking approximately 1 to 2 hours post-instillation.[8] The maximum plasma concentration (Cmax) is low, suggesting minimal systemic exposure. For the 1.5% solution, the Cmax is approximately 7.3 ± 1.9 ng/mL.[8] Twenty-four hours after instillation, plasma concentrations are typically below the quantifiable limit.[8]
Distribution
Ocular distribution studies in rabbits have shown that after ophthalmic dosing, the highest drug levels are found in the cornea, conjunctiva, and iris-ciliary body, with concentrations more than 20 times those seen in plasma. The extent of plasma protein binding for bepotastine is approximately 55% and is independent of its concentration.
Metabolism
Bepotastine undergoes minimal metabolism. In vitro studies using human liver microsomes have demonstrated that bepotastine is not significantly metabolized by cytochrome P450 (CYP) isozymes.[9] Furthermore, it does not inhibit the metabolism of substrates for major CYP enzymes like CYP3A4, CYP2C9, and CYP2C19, indicating a low potential for drug-drug interactions.[9]
Excretion
The primary route of elimination for bepotastine is urinary excretion. Approximately 75-90% of the administered dose is excreted unchanged in the urine.[9]
Summary of Pharmacokinetic Parameters
| Parameter | Value | Source |
| Dosage Form | Bepotastine Besilate Ophthalmic Solution, 1.5% | [8] |
| Systemic Tmax (Time to Peak Plasma Conc.) | ~1 - 2 hours | [8] |
| Systemic Cmax (Peak Plasma Conc.) | 7.3 ± 1.9 ng/mL | [8] |
| Plasma Protein Binding | ~55% | |
| Metabolism | Minimal, not significantly metabolized by CYP450 | [9] |
| Primary Route of Elimination | Urinary Excretion | [9] |
| % Excreted Unchanged | 75 - 90% | [9] |
Methodologies for Ocular Pharmacokinetic Studies
The evaluation of an ophthalmic drug or prodrug requires specialized in vivo and in vitro models coupled with highly sensitive analytical techniques.
In Vivo Ocular Pharmacokinetic Analysis
Animal models are essential for understanding the complete ADME profile within the complex environment of the eye. The rabbit is a commonly used model for ocular PK studies due to its large eye size, which facilitates tissue and fluid collection, and the extensive historical data available for comparison.[10]
This protocol provides a generalized workflow for assessing the distribution and elimination of an ophthalmic formulation in the rabbit model.
-
Animal Acclimation & Preparation:
-
Acclimate New Zealand White rabbits (2-2.5 kg) for a minimum of 5 days under standard laboratory conditions.[11][12]
-
Prior to the study, perform a baseline ophthalmic examination to ensure no pre-existing ocular abnormalities.
-
Anesthetize the animals using an appropriate regimen (e.g., intramuscular ketamine and xylazine).[13]
-
-
Drug Administration:
-
Instill a precise volume (e.g., 50 µL) of the test formulation (e.g., bepotastine prodrug solution) into the conjunctival sac of one or both eyes.
-
Hold the eyelids closed for a brief period (e.g., 30 seconds) to facilitate drug mixing with tears and minimize immediate drainage.
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), collect ocular fluids and tissues.[13] A separate group of animals is typically used for each time point.
-
Aqueous Humor: Carefully aspirate aqueous humor (50-100 µL) from the anterior chamber using a 30-gauge needle.
-
Vitreous Humor: Following euthanasia, enucleate the eye and carefully dissect to isolate and collect the vitreous humor.
-
Ocular Tissues: Dissect the enucleated eye to isolate key tissues such as the cornea, conjunctiva, and iris-ciliary body.
-
Blood Samples: Collect blood samples via a marginal ear vein at each time point to assess systemic absorption.
-
-
Sample Processing & Storage:
-
Immediately place all collected biological samples on ice.
-
Process blood to separate plasma.
-
Weigh all tissue samples.
-
Store all samples at -80°C until analysis.
-
-
Data Analysis:
-
Quantify the concentration of the prodrug and the parent drug (bepotastine) in each sample using a validated analytical method (see Section 3.3).
-
Calculate key PK parameters such as Cmax, Tmax, Area Under the Curve (AUC), and elimination half-life (t½) for each matrix.
-
In Vitro Corneal Permeability Assessment
In vitro models are invaluable for screening potential prodrug candidates and elucidating mechanisms of transport, reducing the reliance on animal testing in early development. These models typically involve mounting a corneal barrier between two chambers of a diffusion cell.
This protocol describes the use of vertical Franz diffusion cells to assess the permeability of a compound across an isolated cornea or a corneal cell culture model.
-
Barrier Preparation:
-
Use either freshly excised porcine or rabbit corneas, or a cultured human corneal epithelial (HCE-T) cell model.[14][15]
-
Carefully mount the corneal tissue or cell culture insert between the donor and receptor chambers of the Franz diffusion cell, ensuring the epithelial side faces the donor chamber.[14][16]
-
-
Franz Cell Assembly:
-
Fill the receptor chamber with an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4), ensuring no air bubbles are trapped beneath the membrane.[17]
-
Maintain the system at 37°C using a circulating water bath to mimic physiological temperature.[14]
-
Ensure the receptor chamber solution is continuously stirred with a magnetic stir bar.[14]
-
-
Permeation Experiment:
-
Add the test solution (e.g., bepotastine prodrug dissolved in buffer) to the donor chamber.
-
At specified time intervals (e.g., 30, 60, 120, 180, 240 minutes), withdraw an aliquot from the receptor chamber for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed buffer to maintain a constant volume.
-
-
Sample Analysis:
-
Quantify the drug concentration in the collected aliquots using a validated analytical method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated over time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp = Jss / (A * C0), where A is the surface area of the membrane and C0 is the initial donor concentration.
-
Analytical Quantification of Bepotastine
Accurate and sensitive quantification of bepotastine and its potential prodrugs in complex biological matrices is paramount. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for this application due to its high sensitivity, selectivity, and speed.[18][19]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 50 µL plasma sample, add an internal standard solution (e.g., Valsartan).[18]
-
Add an extraction solvent (e.g., ethyl acetate) and vortex vigorously to extract the analytes from the plasma matrix.[18]
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.[18]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Bepotastine: Precursor ion [M+H]+ at m/z 389 → Product ion at m/z 167.[18][19]
-
Data Analysis: Quantify bepotastine concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Regulatory and Quality Considerations
The development of any new ophthalmic product, including prodrugs, must adhere to stringent regulatory standards. The U.S. Food and Drug Administration (FDA) provides guidance on the quality, safety, and efficacy testing required for topical ophthalmic drug products.[20] Key considerations include:
-
Product Quality: Manufacturers must conduct rigorous studies on visible particles, impurities, degradation products, and potential extractables and leachables from the container closure system.[20]
-
Combination Products: Ophthalmic drugs packaged with droppers are now regulated as drug-device combination products, which entails additional compliance requirements for the device component.[21]
-
Bioequivalence: For generic products, demonstrating bioequivalence can be challenging. The FDA may require a combination of in vitro studies, pharmacokinetic studies in relevant biological fluids (like aqueous humor), or clinical endpoint studies.[22][23]
Conclusion
While the development of bepotastine-specific prodrugs remains an open area for innovation, the path to their successful creation and evaluation is well-defined. A comprehensive understanding of the parent drug's pharmacokinetic profile—its limited systemic absorption, preferential ocular distribution, minimal metabolism, and rapid urinary excretion—provides the essential baseline for rational prodrug design. The experimental and analytical protocols detailed in this guide represent the current industry standards for assessing ocular pharmacokinetics. By employing these robust methodologies, researchers can effectively screen prodrug candidates, elucidate their transport mechanisms, and generate the high-quality data necessary to advance novel ophthalmic therapies from the laboratory to the clinic, ultimately aiming to improve therapeutic outcomes for patients with allergic eye disease.
References
-
Barot, M., Bagui, M., Gokulgandhi, M. R., & Mitra, A. K. (2012). Prodrug Strategies in Ocular Drug Delivery. Medicinal Chemistry, 8(4), 753–768. [Link]
-
Yoo, J. Y., Kim, Y. G., Lee, H., & Kim, J. (2013). UPLC–MS/MS Method for Determination of Bepotastine in Human Plasma. Journal of Chromatographic Science, 52(7), 698-702. [Link]
-
Duvvuri, S., Majumdar, S., & Mitra, A. K. (2016). Advances in the use of prodrugs for drug delivery to the eye. Expert Opinion on Drug Delivery, 13(8), 1147-1159. [Link]
-
Kadam, R. S., & Kompella, U. B. (2014). NAVIGATING INTRAOCULAR BARRIERS AND FORMULATION STRATEGIES IN OCULAR DRUG DELIVERY. IIP Series, 1-28. [Link]
-
Yoo, J. Y., et al. (2014). UPLC–MS/MS Method for Determination of Bepotastine in Human Plasma. Journal of Chromatographic Science. [Link]
-
Mishra, A. K. (2025). Strategies to Enhance Ocular Penetration of Drugs in Controlled Release Formulations. ResearchGate. [Link]
-
Barot, M., et al. (2012). Prodrug Strategies in Ocular Drug Delivery. Bentham Science Publishers. [Link]
-
Duvvuri, S., et al. (2016). ADVANCES IN THE USE OF PRODRUGS FOR DRUG DELIVERY TO THE EYE. PMC - NIH. [Link]
-
Pescina, S., et al. (2019). Penetration Enhancers in Ocular Drug Delivery. MDPI. [Link]
-
Di Ciollo, F., et al. (2021). Strategies for Improving Ocular Drug Bioavailability and Corneal Wound Healing with Chitosan-Based Delivery Systems. PMC - NIH. [Link]
-
Jwala, J., et al. (2020). Ocular prodrugs: Attributes and challenges. PMC - NIH. [Link]
-
Callan Pharma Services. (2025). Part 3: Penetration Enhancers. Callan Pharma Services. [Link]
-
Guo, S., Li, C., & Zhao, Z. (2022). Research Progress of Ocular prodrug and Its Pharmacokinetics. Chinese Pharmaceutical Journal, 57(9), 684-690. [Link]
-
Spellman, J., & Dissin, J. (2019). Protocol for an Ocular Pharmacokinetic Study in Rabbits for an Ocular Anti-hypertensive Drug. Bentham Science Publisher. [Link]
-
Jarvinen, K., Jarvinen, T., & Urtti, A. (1995). Ocular absorption of topical drugs. Advanced Drug Delivery Reviews, 16(1), 3-19. [Link]
-
Patel, D. R., & Patel, M. R. (2016). Design and Evaluation of Ophthalmic Delivery of Bepotastine Besilate From Eye Drop. ResearchGate. [Link]
-
Choi, S., & Kim, S. (2016). Clinical, Pharmacokinetic, and In Vitro Studies to Support Bioequivalence of Ophthalmic Drug Products. PubMed. [Link]
-
Absar, A. (2015). Bioequivalence Requirements for Ophthalmic Products: CMC and Clinical/Pharmacokinetic Considerations. Center for Research on Complex Generics. [Link]
-
Reichl, S., et al. (2010). In-vivo microdialysis as a new technique to assess ocular pharmacokinetics of topically applied drugs in a rabbit model. ResearchGate. [Link]
-
Gukasyan, H. J., et al. (2001). Ocular pharmacokinetics in rabbits using a novel dual probe microdialysis technique. PubMed. [Link]
-
Zorn-Kruppa, M., et al. (2003). Human corneal equivalent as cell culture model for in vitro drug permeation studies. PMC - NIH. [Link]
-
Macha, S., et al. (2003). Posterior Segment Ocular Pharmacokinetics Using Microdialysis in a Conscious Rabbit Model. IOVS. [Link]
-
Janoria, K. G., et al. (2022). In Vivo Ocular Pharmacokinetics and Toxicity of Siponimod in Albino Rabbits. PMC - NIH. [Link]
-
Mace, J. B. (2011). Critical appraisal of bepotastine in the treatment of ocular itching associated with allergic conjunctivitis. PMC - NIH. [Link]
-
Patel, D. R., & Patel, M. R. (2016). Design and Evaluation of Ophthalmic Delivery of Bepotastine Besilate From Eye Drop. Pharmaceutical Methods, 7(2), 93-102. [Link]
-
FDA. (n.d.). Regulatory Recommendations for Ocular Biologics Development. FDA.gov. [Link]
-
Garge, L., & Saudagar, R. B. (2019). Development and Characterization of In Situ Ophthalmic Gel of Bepotastine Besilate. Journal of Drug Delivery and Therapeutics, 9(4-A), 656-663. [Link]
-
FDA Access Data. (2009). PHARMACOLOGY REVIEW(S). accessdata.fda.gov. [Link]
-
Brennan, Z. (2023). FDA issues guidance on assessing quality of topical ophthalmic drugs. RAPS. [Link]
-
Premier Research. (2023). Regulatory Developments in Ophthalmology: New FDA Guidance 2. Premier Research. [Link]
-
Experimentica. (2021). An Efficient In Vitro Cornea Mimetic Model of Testing Drug Permeability. Experimentica. [Link]
-
Ambrus, R., et al. (2021). Comparison of Modern In Vitro Permeability Methods with the Aim of Investigation Nasal Dosage Forms. PMC - NIH. [Link]
-
Eurofins. (2010). Franz Cell Test. Eurofins. [Link]
-
El-Kimary, E. I., et al. (2018). Validated Stability Indicating HPTLC, UHPLC and UV-Spectrophotometric Techniques for the Determination of Bepotastine Besilate in Presence of Its Oxidative Degradate. ResearchGate. [Link]
-
El-Kimary, E. I., et al. (2018). Original Research Article Validated Stability Indicating HPTLC, UHPLC and UV-Spectrophotometric Techniques for the Determination. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Emoto, C., et al. (2017). Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies. PMC - NIH. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Research Progress of Ocular prodrug and Its Pharmacokinetics [journal11.magtechjournal.com]
- 3. Prodrug Strategies in Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADVANCES IN THE USE OF PRODRUGS FOR DRUG DELIVERY TO THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ocular prodrugs: Attributes and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Critical appraisal of bepotastine in the treatment of ocular itching associated with allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Ocular pharmacokinetics in rabbits using a novel dual probe microdialysis technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. In Vivo Ocular Pharmacokinetics and Toxicity of Siponimod in Albino Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human corneal equivalent as cell culture model for in vitro drug permeation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Efficient In Vitro Cornea Mimetic Model of Testing Drug Permeability - Experimentica [experimentica.com]
- 16. Comparison of Modern In Vitro Permeability Methods with the Aim of Investigation Nasal Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for In-vitro Permeation Testing Using Strat-M® Membranes [sigmaaldrich.com]
- 18. academic.oup.com [academic.oup.com]
- 19. academic.oup.com [academic.oup.com]
- 20. raps.org [raps.org]
- 21. premier-research.com [premier-research.com]
- 22. Clinical, Pharmacokinetic, and In Vitro Studies to Support Bioequivalence of Ophthalmic Drug Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. complexgenerics.org [complexgenerics.org]
Literature review of stable isotope labeled antihistamines
This technical guide provides a comprehensive review of stable isotope labeled (SIL) antihistamines, focusing on their synthesis, physicochemical properties, and critical role as internal standards in quantitative bioanalysis.
Executive Summary
In the precision-driven field of pharmaceutical bioanalysis, Stable Isotope Labeled (SIL) Antihistamines represent the "Gold Standard" for internal standardization. By replacing specific hydrogen (
This guide details the mechanistic advantages of SIL analogs in correcting for matrix effects during LC-MS/MS, outlines synthetic strategies for their production, and explores their emerging role in deuterated drug development via the Kinetic Isotope Effect (KIE).
Part 1: The Physics and Chemistry of Stable Isotopes
The Mass Shift Principle
The utility of SIL antihistamines rests on the mass shift (
-
Example: Diphenhydramine (
, MW 255.35) vs. Diphenhydramine-d3 (MW 258.37). -
Benefit: The mass spectrometer resolves these two species in the same scan, allowing the SIL to act as a real-time normalizer for ionization efficiency.
The Kinetic Isotope Effect (KIE)
The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to the lower zero-point vibrational energy of the heavier isotope.
-
Primary KIE: If C-H bond cleavage is the rate-determining step in metabolism (e.g., by Cytochrome P450), substituting D for H can significantly reduce the reaction rate (
can range from 2 to 7). -
Application: This principle is used to design "Deuterated Drugs" with longer half-lives, such as deuterated analogs of cetirizine, potentially allowing for once-daily dosing where twice-daily was previously required.
Part 2: Synthetic Strategies for Labeling
Creating high-purity SIL antihistamines requires strategic synthesis. Random H/D exchange often leads to "label loss" (back-exchange) in aqueous media. The industry standard is De Novo Synthesis using stable labeled building blocks.
Pathway Visualization: Synthesis of Cetirizine-d8
The following diagram illustrates the convergent synthesis of Cetirizine-d8, a second-generation antihistamine, using a labeled piperazine intermediate.
Figure 1: Convergent synthesis strategy ensuring the deuterium label is located on the piperazine ring, a metabolically stable position.[1][2]
Strategic Label Placement
-
Stable Positions: Aromatic rings, alkyl backbones not adjacent to carbonyls.
-
Unstable Positions: Hydroxyl groups (-OH), Amine protons (-NH), and positions alpha to carbonyls (due to keto-enol tautomerism).
-
Case Study (Loratadine-d3): The label is typically introduced via the ethyl ester group using deuterated ethyl chloroformate (
) during the final acylation step.
Part 3: Bioanalytical Applications (LC-MS/MS)
The primary application of SIL antihistamines is as Internal Standards (IS) in clinical and forensic toxicology.
Overcoming Matrix Effects
Biological matrices (plasma, urine) contain phospholipids and salts that can suppress or enhance ionization in the mass spectrometer source (ESI). Because the SIL IS co-elutes with the analyte, it experiences the exact same suppression.
Table 1: Impact of SIL IS on Quantitative Accuracy (Cetirizine in Plasma)
| Parameter | Without IS (External Std) | With Analog IS (e.g., Chlorpheniramine) | With SIL IS (Cetirizine-d8) |
| Recovery Correction | Poor (Does not track loss) | Moderate (Different chemical properties) | Excellent (Identical extraction) |
| Matrix Effect (ME) | Variable (-20% to +10%) | Unpredictable (RT shift causes different ME) | Normalized (IS suppressed equally) |
| Retention Time (RT) | N/A | ||
| CV % (Precision) | > 15% | 5 - 10% | < 3% |
Bioanalytical Workflow Visualization
The following workflow demonstrates the "Track-and-Correct" mechanism of SIL IS in a typical solid-phase extraction (SPE) protocol.
Figure 2: The SIL IS is added at the very beginning, ensuring it tracks the analyte through every source of error (extraction loss, transfer loss, ionization suppression).
Part 4: Experimental Protocols
Protocol A: Synthesis of Diphenhydramine-d3
Objective: Synthesis of Diphenhydramine-d3 via Williamson Ether Synthesis using labeled dimethylaminoethanol.
Reagents:
-
Benzhydryl bromide (CAS: 776-74-9)
-
2-(Dimethylamino)ethanol-d6 (or d3-methyl)
-
Sodium Hydride (NaH, 60% dispersion)
-
Anhydrous THF
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under Nitrogen, suspend NaH (1.2 eq) in anhydrous THF. Cool to 0°C.
-
Alkoxide Formation: Add 2-(Dimethylamino)ethanol-d6 (1.0 eq) dropwise. Stir for 30 min at 0°C until H2 evolution ceases. The labeled alkoxide is formed.
-
Coupling: Add Benzhydryl bromide (1.0 eq) dissolved in THF dropwise to the alkoxide solution.
-
Reflux: Warm to room temperature, then reflux for 4 hours.
-
Quench & Workup: Cool to RT. Carefully quench with water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO4.
-
Purification: Convert to HCl salt by adding HCl/Ether solution. Recrystallize from Ethanol/Ether.
-
Validation: Verify structure via
H-NMR (absence of dimethyl protons) and MS (M+H = 259.4 for d3, or 262.4 for d6).
Protocol B: LC-MS/MS Bioanalysis of Cetirizine
Objective: Quantification of Cetirizine in human plasma.
-
Sample Prep: Aliquot 100 µL plasma. Add 10 µL of Cetirizine-d8 IS working solution (100 ng/mL). Vortex.
-
Protein Precipitation: Add 300 µL Acetonitrile (0.1% Formic Acid). Vortex 1 min. Centrifuge at 10,000g for 5 min.
-
LC Conditions:
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 min.
-
-
MS/MS Transitions (MRM):
-
Cetirizine: 389.2
201.1 (Quantifier) -
Cetirizine-d8: 397.2
201.1 (Note: The fragment 201.1 is the chlorophenyl-methyl moiety; if the label is on the piperazine, the fragment mass might differ. Correction: For d8 on piperazine, the parent is 397.2, and the fragment retaining the piperazine ring would be shifted. If the fragment is the chlorobenzyl cation, it remains 201.1. Always verify fragmentation experimentally).
-
References
-
Synthesis of Cetirizine: Vertex AI Search Result 1.1. "Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis". ResearchGate. Link
-
Diphenhydramine Synthesis: Vertex AI Search Result 1.7. "Mass spectrometric directed system for the continuous-flow synthesis and purification of diphenhydramine". Royal Society of Chemistry.[3] Link
-
Matrix Effects in LC-MS: Vertex AI Search Result 1.4. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects". Waters Corporation. Link
-
Deuterated Drugs Review: Vertex AI Search Result 1.2. "Total Syntheses of Deuterated Drugs: A Comprehensive Review". PubMed.[4] Link
-
Loratadine Synthesis: Vertex AI Search Result 1.14. "Synthesis Methods of Loratadine and Its Clinical Application Comparison". DrPress. Link
-
Internal Standards Critical Review: Vertex AI Search Result 1.11. "Stable Labeled Isotopes as Internal Standards: A Critical Review". Crimson Publishers. Link
Sources
- 1. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stability of Ethyl Ester Functional Groups in Deuterated Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical stability of ethyl ester functional groups, with a particular focus on their behavior within deuterated molecules. The stability of an ester is paramount in drug development, materials science, and metabolic research, as its degradation can significantly impact a compound's efficacy, safety, and shelf-life. This document delineates the fundamental principles of ester stability, the influence of isotopic substitution (the Kinetic Isotope Effect), and the primary degradation pathways, including hydrolysis and transesterification. Furthermore, it offers detailed protocols for stability assessment, strategies for enhancing stability, and discusses the regulatory landscape governing these studies. By integrating mechanistic insights with practical, field-proven methodologies, this guide serves as an essential resource for professionals navigating the complexities of developing and handling deuterated ethyl ester-containing compounds.
Introduction: The Significance of Ester Stability in Deuterated Compounds
Ethyl esters are a ubiquitous functional group in organic chemistry, found in everything from simple flavors and fragrances to complex pharmaceutical agents and polymeric materials.[1][2][3] Their prevalence is due to their relative ease of synthesis and their ability to act as effective prodrugs, masking a carboxylic acid's polarity to improve oral bioavailability.
In modern drug development, the strategic incorporation of deuterium (²H), a stable isotope of hydrogen, has emerged as a powerful tool to modulate the metabolic fate of drug candidates. This "deuterium advantage" stems from the greater mass of deuterium compared to protium (¹H), which can lead to a stronger carbon-deuterium (C-D) bond versus a carbon-hydrogen (C-H) bond. This difference can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the Kinetic Isotope Effect (KIE).[4]
However, the introduction of deuterium can also have subtle, yet significant, effects on the overall chemical stability of a molecule, including the integrity of functional groups like ethyl esters. Therefore, a thorough understanding of how deuteration impacts the stability of an adjacent or distant ethyl ester group is critical for ensuring the quality, safety, and efficacy of the final product. This guide will explore the multifaceted nature of this stability, providing the theoretical groundwork and practical methodologies required for its comprehensive assessment.
Fundamental Principles of Ethyl Ester Stability
The reactivity of an ester is centered around the electrophilic nature of its carbonyl carbon. The lone pairs on the adjacent alkoxy oxygen can participate in resonance, which delocalizes the positive charge and makes esters less reactive than aldehydes or ketones.[1][5] However, this carbonyl carbon remains susceptible to nucleophilic attack, which is the initiating step for the most common degradation pathways.
Several factors intrinsically govern the stability of an ethyl ester:
-
Steric Hindrance: Bulky groups near the ester functionality can physically block the approach of nucleophiles, thereby slowing down degradation reactions.
-
Electronic Effects: Electron-withdrawing groups attached to the carbonyl carbon increase its electrophilicity, making the ester more prone to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity and enhance stability.
-
Environmental Conditions: Factors such as pH, temperature, and the presence of catalysts (e.g., acids, bases, enzymes) play a dominant role in the rate and mechanism of ester degradation.
The Deuterium Effect: Kinetic Isotope Effects on Ester Stability
The replacement of hydrogen with deuterium can influence reaction rates through the Kinetic Isotope Effect (KIE).[4] KIEs are categorized as either primary or secondary.
-
Primary KIE: A primary KIE is observed when the bond to the isotope is broken in the rate-determining step of the reaction. For ester hydrolysis, this is not typically the case, as the C-H bonds are not directly cleaved.
-
Secondary KIE: A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step.[6] These effects are generally smaller than primary KIEs but can provide valuable mechanistic information. For instance, a change in hybridization at a carbon from sp³ to sp² during the transition state can lead to a measurable secondary KIE.[6][7]
In the context of acid-catalyzed ester hydrolysis, deuteration of the solvent (from H₂O to D₂O) can lead to a significant solvent isotope effect. The degradation rate in D₂O is often slower because D₃O⁺ is a weaker acid than H₃O⁺, and the protonation of the ester's carbonyl oxygen is a key step in the hydrolysis mechanism.[8]
Key Degradation Pathways
The primary non-metabolic degradation pathway for ethyl esters is hydrolysis, which is the cleavage of the ester bond by reaction with water to form a carboxylic acid and ethanol. This reaction can be catalyzed by acid, base, or enzymes.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the ester is protonated by a hydronium ion (H₃O⁺).[9] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.[9][10] The reaction is an equilibrium process, and to drive it towards completion, a large excess of water is typically required.[9][10]
// Nodes for Reactants
Ester [label="R-CO-OEt"];
H3O_plus [label=
// Nodes for Intermediates
Protonated_Ester [label=
// Nodes for Products
Protonated_Acid [label=
// Edges Ester -> Protonated_Ester [label="+ H₃O⁺\n- H₂O"]; Protonated_Ester -> Tetrahedral_Intermediate [label="+ H₂O"]; Tetrahedral_Intermediate -> Proton_Transfer [label="Proton\nTransfer"]; Proton_Transfer -> Protonated_Acid [label="- EtOH"]; Protonated_Acid -> Carboxylic_Acid [label="- H₃O⁺\n+ H₂O"]; }
Figure 1: Mechanism of Acid-Catalyzed Hydrolysis.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, also known as saponification, is generally a more efficient process for ester cleavage.[10] In this mechanism, a hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon. This reaction is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resonance-stabilized and unreactive towards nucleophiles.[10][11]
// Nodes
Ester [label="R-CO-OEt"];
OH_minus [label=
// Edges Ester -> Tetrahedral_Intermediate [label="+ OH⁻"]; Tetrahedral_Intermediate -> Carboxylic_Acid [label="- EtO⁻"]; Carboxylic_Acid -> Carboxylate [label="+ OH⁻\n- H₂O"]; OEt_minus -> Ethanol [label="+ H₂O\n- OH⁻"]; }
Figure 2: Mechanism of Base-Catalyzed Hydrolysis.
Enzymatic Hydrolysis
In biological systems, esterases are enzymes that catalyze the hydrolysis of esters.[3] These enzymes have an active site specifically designed to facilitate this reaction, often employing a catalytic triad of amino acid residues.[3] Deuteration of a compound can affect its interaction with these enzymes and potentially alter the rate of enzymatic hydrolysis.
Stability Testing: A Regulatory and Scientific Imperative
Stability testing is a critical component of drug development, mandated by regulatory agencies worldwide. The International Council for Harmonisation (ICH) provides a framework for these studies in its guidelines, such as Q1A(R2).[12][13] The purpose is to provide evidence on how the quality of a drug substance or product changes over time under the influence of various environmental factors like temperature, humidity, and light.[12][14][15]
Forced Degradation Studies
Forced degradation (or stress testing) studies are undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule.[13] These studies are also crucial for developing and validating stability-indicating analytical methods.
Typical Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperatures (e.g., 60°C).[16]
-
Basic Hydrolysis: 0.1 M NaOH at room or elevated temperatures.[16]
-
Oxidative Degradation: 3% H₂O₂ at room temperature.[16]
-
Thermal Degradation: Dry heat (e.g., 80°C) in the solid state.[16]
-
Photostability: Exposure to light according to ICH Q1B guidelines.[12][17]
Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is one that can accurately quantify the decrease in the active pharmaceutical ingredient (API) and the increase in degradation products without interference.
Commonly Used Techniques:
-
High-Performance Liquid Chromatography (HPLC): The workhorse of stability testing, HPLC with UV or mass spectrometric detection (LC-MS) is used to separate and quantify the parent compound and its degradants.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for analyzing volatile compounds, such as the ethanol released during hydrolysis.[18][19][20]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the disappearance of the ester carbonyl band or the appearance of a carboxylic acid band.[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about degradation products.
// Nodes Start [label="Define Compound & Objectives"]; Forced_Degradation [label="Forced Degradation Studies\n(Acid, Base, Oxidative, Thermal, Photo)"]; Method_Development [label="Develop Stability-Indicating\nAnalytical Method (e.g., HPLC)"]; Method_Validation [label="Validate Analytical Method\n(Specificity, Linearity, Accuracy, Precision)"]; ICH_Studies [label="ICH Stability Studies\n(Long-term, Accelerated, Intermediate)"]; Data_Analysis [label="Data Analysis & Degradation\nProfile Determination"]; Shelf_Life [label="Establish Re-test Period\nor Shelf Life"]; End [label="Regulatory Submission"];
// Edges Start -> Forced_Degradation; Forced_Degradation -> Method_Development; Method_Development -> Method_Validation; Method_Validation -> ICH_Studies; ICH_Studies -> Data_Analysis; Data_Analysis -> Shelf_Life; Shelf_Life -> End; }
Figure 3: A typical workflow for conducting stability studies.
Strategies for Enhancing Ethyl Ester Stability
When an ethyl ester functional group is found to be too labile for a particular application, several formulation and chemical strategies can be employed to enhance its stability.
| Strategy | Mechanism of Action | Examples |
| pH Control | Minimizes acid or base-catalyzed hydrolysis by maintaining the formulation at the pH of maximum stability (typically slightly acidic for esters).[22][23] | Use of citrate or phosphate buffer systems.[24] |
| Excipient Selection | Choosing excipients that do not promote degradation. | Avoiding alkaline excipients like magnesium stearate in certain formulations. |
| Reduction of Water Content | Limits the availability of water for hydrolysis. | Lyophilization (freeze-drying), use of desiccants in packaging.[22][24][25] |
| Microencapsulation | Creates a physical barrier between the drug and the environment.[24][25] | Coating drug particles with a protective polymer. |
| Structural Modification | Introducing steric hindrance near the ester group to block nucleophilic attack. | Replacing the ethyl group with a bulkier alkyl group (e.g., tert-butyl). |
| Use of Antioxidants | Prevents oxidative degradation pathways that may be initiated by radical species.[22][24] | Addition of butylated hydroxytoluene (BHT) or ascorbic acid. |
Conclusion
The stability of ethyl ester functional groups in deuterated compounds is a critical consideration that lies at the intersection of organic chemistry, pharmacology, and regulatory science. While the fundamental principles of ester hydrolysis are well-understood, the introduction of deuterium adds a layer of complexity through potential kinetic isotope effects that can influence degradation rates. A systematic approach to stability testing, guided by ICH principles and employing robust, validated analytical methods, is essential for characterizing the degradation profile of any new deuterated entity. By understanding the mechanisms of degradation and implementing appropriate stabilization strategies, researchers and drug development professionals can ensure the development of safe, effective, and stable products.
References
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available from: [Link]
-
ICH Guidelines for Stability Testing of Drug Substance and Drug Product. SlideShare. Available from: [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available from: [Link]
-
Q1A(R2) Guideline - ICH. International Council for Harmonisation. Available from: [Link]
-
Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. The Organic Chemistry Tutor (YouTube). Available from: [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available from: [Link]
-
The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. ResearchGate. Available from: [Link]
-
Secondary .alpha.-deuterium kinetic isotope effects and transition-state structures for the hydrolysis and hydrazinolysis reactions of formate esters. Journal of the American Chemical Society. Available from: [Link]
-
ICH GUIDELINES FOR STABILITY. KK Wagh College of Pharmacy. Available from: [Link]
-
What is a major advantage of base-catalysed hydrolysis of an ester over an acid-catalysed hydrolysis? Quora. Available from: [Link]
-
Kinetic isotope effect. Wikipedia. Available from: [Link]
-
Monitoring Oxidation in Natural Ester Insulating Liquids Through FTIR Spectroscopy Analysis. IEEE Xplore. Available from: [Link]
-
Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Available from: [Link]
-
KIE in hydrolysis of esters. Chemistry Stack Exchange. Available from: [Link]
-
Monitoring Ester Formation in Grape Juice Fermentations Using Solid Phase Microextraction Coupled with Gas Chromatography−Mass Spectrometry. ResearchGate. Available from: [Link]
-
Monitoring Ester Formation in Grape Juice Fermentations Using Solid Phase Microextraction Coupled with Gas Chromatography−Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available from: [Link]
-
Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Research Square. Available from: [Link]
-
Monitoring ester formation in grape juice fermentations using solid phase microextraction coupled with gas chromatography-mass spectrometry. PubMed. Available from: [Link]
-
Kinetic Isotope Effects in Organic Chemistry. Macmillan Group, Princeton University. Available from: [Link]
-
The α-deuterium secondary kinetic isotope effect upon the hydrolysis of 2-(p-nitrophenoxy)tetrahydropyran... Journal of the Chemical Society, Chemical Communications. Available from: [Link]
-
Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative. RSC Publishing. Available from: [Link]
-
The ways to improve drug stability. Nicolae Testemitanu State University of Medicine and Pharmacy. Available from: [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available from: [Link]
-
The Impact of Formulation Strategies on Drug Stability and Bioavailability. JOCPR. Available from: [Link]
-
Chemical Stability of Drug Substances: Strategies in Formulation Development. ManTech Publications. Available from: [Link]
-
Ester Functional Group. Chemistry Steps. Available from: [Link]
-
Ester Functional Group and Esterification. LabXchange. Available from: [Link]
-
Esters – Functional Group Spotlight. Organic Chemistry Explained!. Available from: [Link]
-
Ester | Functional Group, Properties & Structural Formula. Study.com. Available from: [Link]
Sources
- 1. Ester Functional Group - Chemistry Steps [chemistrysteps.com]
- 2. LabXchange [labxchange.org]
- 3. organicchemexplained.com [organicchemexplained.com]
- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 5. Ester | Functional Group, Properties & Structural Formula - Lesson | Study.com [study.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. The α-deuterium secondary kinetic isotope effect upon the hydrolysis of 2-(p-nitrophenoxy)tetrahydropyran and its relationship to values for the solvolysis of secondary alkyl arenesulfonates and the enzyme-catalysed hydrolysis of acetals - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. youtube.com [youtube.com]
- 12. database.ich.org [database.ich.org]
- 13. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 14. ICH Guidelines for Stability Testing of Drug Substance and Drug Product | PPTX [slideshare.net]
- 15. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Monitoring ester formation in grape juice fermentations using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Monitoring Oxidation in Natural Ester Insulating Liquids Through FTIR Spectroscopy Analysis | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 22. The ways to improve drug stability [repository.usmf.md]
- 23. admin.mantechpublications.com [admin.mantechpublications.com]
- 24. jocpr.com [jocpr.com]
- 25. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
Methodological & Application
Application Note: High-Throughput Quantification of Bepotastine in Human Plasma Using Bepotastine-d6 Ethyl Ester as an Internal Standard by LC-MS/MS
Abstract
This application note presents a detailed, robust, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Bepotastine in human plasma. To ensure the highest degree of accuracy and precision, this method employs a stable isotope-labeled internal standard (SIL-IS), Bepotastine-d6 Ethyl Ester. The protocol outlines a straightforward protein precipitation-based sample preparation procedure and optimized chromatographic and mass spectrometric conditions. This method is designed for researchers, scientists, and drug development professionals requiring reliable pharmacokinetic data for Bepotastine, a second-generation antihistamine. The methodologies described herein are grounded in established bioanalytical principles and are aligned with regulatory expectations for method validation.[1][2][3]
Introduction: The Rationale for a Stable Isotope-Labeled Internal Standard
Bepotastine is a potent and selective H1 receptor antagonist widely prescribed for the treatment of allergic rhinitis and urticaria.[4][5][6] Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[4][6][7][8]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for such applications due to its inherent sensitivity and selectivity.[9][10] However, the complexity of biological matrices like plasma can introduce significant variability from ion suppression or enhancement, extraction inconsistencies, and instrument drift.[11] To mitigate these "matrix effects," the use of an appropriate internal standard (IS) is indispensable.[12]
A stable isotope-labeled internal standard (SIL-IS) is considered the "gold standard" in quantitative bioanalysis.[12][13] A SIL-IS, such as Bepotastine-d6 Ethyl Ester, is chemically identical to the analyte, ensuring that it co-elutes chromatographically and behaves similarly during extraction and ionization.[12][13] This near-identical physicochemical behavior allows for highly effective compensation for analytical variability, leading to superior accuracy and precision in the final concentration measurements.[12][14] The use of an ester form of the deuterated standard, Bepotastine-d6 Ethyl Ester, is a strategic choice. In the acidic conditions of the mobile phase and the electrospray ionization source, it is anticipated to hydrolyze to Bepotastine-d6, ensuring it behaves identically to the analyte during analysis. This in-source conversion to the active analyte's deuterated form is a well-established strategy in bioanalysis.
Experimental Design and Rationale
Materials and Reagents
| Reagent/Material | Grade/Purity | Source (Recommended) |
| Bepotastine Besilate Reference Standard | >98% | Commercially Available |
| Bepotastine-d6 Ethyl Ester | >98%, isotopic purity >99% | Commercially Available[15] |
| Acetonitrile | HPLC or LC-MS Grade | Fisher Scientific, Merck |
| Methanol | HPLC or LC-MS Grade | Fisher Scientific, Merck |
| Formic Acid | LC-MS Grade | Sigma-Aldrich, Thermo Scientific |
| Human Plasma (K2-EDTA) | Pooled, Drug-Free | BioIVT, Seralab |
| Water | Type I, Ultrapure | Milli-Q® System or equivalent |
Instrumentation
The method was developed on a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
| Instrument Component | Example Model |
| HPLC System | Shimadzu Nexera X2, Waters Acquity UPLC I-Class |
| Mass Spectrometer | SCIEX QTRAP 6500+, Waters Xevo TQ-XS |
| Analytical Column | Phenomenex Kinetex® Phenyl-Hexyl (50 x 2.1 mm, 2.6 µm) or equivalent |
| Software | Analyst®, MassLynx® |
LC-MS/MS Method Parameters
The chromatographic conditions are optimized for a rapid and efficient separation of Bepotastine from endogenous plasma components, ensuring a short run time suitable for high-throughput analysis.
| Parameter | Condition | Rationale |
| Column | Phenyl-Hexyl, 50 x 2.1 mm, 2.6 µm | Provides excellent retention and peak shape for the aromatic and polar structure of Bepotastine. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation of the analyte for positive ion mode detection. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent providing good elution strength for Bepotastine. |
| Flow Rate | 0.5 mL/min | A standard flow rate for a 2.1 mm ID column, balancing speed and efficiency. |
| Gradient | See Table Below | A gradient elution ensures efficient removal of late-eluting matrix components. |
| Injection Volume | 5 µL | Minimizes potential matrix effects while maintaining adequate sensitivity. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity, leading to lower backpressure. |
| Autosampler Temp. | 10 °C | Maintains the stability of processed samples awaiting injection. |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.00 | 15 |
| 0.50 | 15 |
| 2.00 | 95 |
| 2.50 | 95 |
| 2.51 | 15 |
| 3.50 | 15 |
The mass spectrometer is operated in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for optimal sensitivity and specificity.[16][17][18]
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | See Table Below |
MRM Transitions for Bepotastine and Internal Standard:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Declustering Potential (V) |
| Bepotastine | 389.2 | 167.1 | 150 | 35 | 80 |
| Bepotastine-d6 (from IS) | 395.2 | 167.1 | 150 | 35 | 80 |
Note: The product ion for Bepotastine-d6 is expected to be the same as the unlabeled analyte, as the deuterium atoms are not on the fragmented portion of the molecule.[19]
Detailed Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Bepotastine Besilate and Bepotastine-d6 Ethyl Ester into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of Bepotastine working solutions by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water to create calibration curve standards.
-
-
Internal Standard Working Solution (50 ng/mL):
-
Dilute the Bepotastine-d6 Ethyl Ester primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 50 ng/mL.
-
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, making it ideal for high-throughput analysis.[9][11][20]
Caption: Protein Precipitation Workflow for Bepotastine Analysis.
Step-by-Step Protocol:
-
Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and quality control (QC).
-
Pipette 50 µL of human plasma into the appropriately labeled tubes.
-
Add 150 µL of the internal standard working solution (in acetonitrile) to each tube. The acetonitrile acts as the protein precipitating agent.[20]
-
Vortex mix each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully aspirate 100 µL of the clear supernatant and transfer it to a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.
Method Validation Framework
A full validation of this bioanalytical method should be conducted in accordance with the principles outlined in the FDA's "M10 Bioanalytical Method Validation" guidance.[1][21]
Caption: Key Parameters for Bioanalytical Method Validation.
Key Validation Parameters to Assess:
-
Selectivity and Specificity: Analyze at least six different lots of blank human plasma to ensure no significant interference at the retention times of Bepotastine and the internal standard.
-
Calibration Curve: Construct an 8-point calibration curve by plotting the peak area ratio (Bepotastine/Bepotastine-d6) against the nominal concentration of Bepotastine. A linear regression with a weighting factor of 1/x² is typically used. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three separate days. The mean accuracy should be within ±15% (±20% at the LLOQ) of the nominal value, and the precision (%CV) should not exceed 15% (20% at the LLOQ).
-
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy (±20%) and precision (≤20%).
-
Stability: Evaluate the stability of Bepotastine in plasma under various conditions: freeze-thaw cycles, short-term (bench-top) at room temperature, and long-term storage at -80°C.
-
Matrix Effect: Assess the ion suppression or enhancement from different sources of human plasma. The use of a stable isotope-labeled internal standard is expected to effectively normalize any observed matrix effects.[11][12]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantification of Bepotastine in human plasma using LC-MS/MS with Bepotastine-d6 Ethyl Ester as an internal standard. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring the generation of high-quality, reliable data for pharmacokinetic and other clinical studies. The described sample preparation technique is simple and rapid, making the method suitable for high-throughput environments. Prior to implementation for regulated studies, a full method validation should be performed according to current regulatory guidelines.
References
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available from: [Link]
-
Pharmacokinetic Modeling of Bepotastine for Determination of Optimal Dosage Regimen in Pediatric Patients with Allergic Rhinitis or Urticaria. PMC. Available from: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Available from: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. Available from: [Link]
-
LC-MS Sample Preparation: Techniques & Challenges. IONICON Analytik. Available from: [Link]
-
FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis Zone. Available from: [Link]
-
Sample preparation prior to the LC–MS-based... Bioanalysis - Ovid. Available from: [Link]
-
Preparing Samples for LC-MS/MS Analysis. Organomation. Available from: [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bioanalytical & Biomarker Services. Available from: [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Available from: [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available from: [Link]
-
Basic Sample Preparation Techniques in LC‐MS Bioanalysis. ResearchGate. Available from: [Link]
-
Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. National Institute of Standards and Technology. Available from: [Link]
-
EFFICACY AND SAFETY OF BEPOTASTINE, A NEWER 2 GENERATION ANTIHISTAMINE, COMPARED TO FEXOFENADINE IN ALLERGIC RHINITIS. WJPMR. Available from: [Link]
-
USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LGC Standards. Available from: [Link]
-
Pharmacokinetic comparisons of bepotastine besilate and bepotastine salicylate in healthy subjects. PubMed. Available from: [Link]
-
Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Longdom Publishing. Available from: [Link]
-
Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Technology Networks. Available from: [Link]
-
Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. Available from: [Link]
-
Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Longdom Publishing. Available from: [Link]
-
Non-clinical pharmacology, pharmacokinetics, and safety findings for the antihistamine bepotastine besilate. ResearchGate. Available from: [Link]
-
Ionization Methods in Modern Mass Spectrometry. Pharma Focus Europe. Available from: [Link]
-
Pharmacokinetic Modeling of Bepotastine for Determination of Optimal Dosage Regimen in Pediatric Patients with Allergic Rhinitis or Urticaria. ResearchGate. Available from: [Link]
-
UPLC–MS/MS Method for Determination of Bepotastine in Human Plasma. Journal of Chromatographic Science | Oxford Academic. Available from: [Link]
-
Development of Analytical Method to Monitor Dissolution of Bepotastine Besilate Tablet. ResearchGate. Available from: [Link]
-
rac-Bepotastine-D6. Veeprho. Available from: [Link]
-
Identification, Characterization and HPLC Quantification of Process-Related Impurities in Bepotastine Besilate Bulk Drug. Austin Publishing Group. Available from: [Link]
-
Development And Validation Of Rp-Hplc Method For Simultaneous Estimation Of Bepotastine Besilate And Montelukast Sodium In Synthetic. IJCRT.org. Available from: [Link]
-
Development and Validation of LC-MS/MS for the Estimation of Betahistine in Human Plasma. IJPPR. Available from: [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. Pharmacokinetic Modeling of Bepotastine for Determination of Optimal Dosage Regimen in Pediatric Patients with Allergic Rhinitis or Urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpmr.com [wjpmr.com]
- 6. Pharmacokinetic comparisons of bepotastine besilate and bepotastine salicylate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. opentrons.com [opentrons.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 15. clearsynth.com [clearsynth.com]
- 16. longdom.org [longdom.org]
- 17. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. longdom.org [longdom.org]
- 19. veeprho.com [veeprho.com]
- 20. ovid.com [ovid.com]
- 21. fda.gov [fda.gov]
Liquid-liquid extraction of Bepotastine Ethyl Ester from biological fluids
An Application Note and Protocol for the Liquid-Liquid Extraction of Bepotastine Ethyl Ester from Biological Fluids
Introduction
Bepotastine, a second-generation H1 histamine receptor antagonist and mast cell stabilizer, is primarily used in its besilate salt form for treating allergic conditions such as allergic rhinitis and urticaria.[1][2] Its prodrug or related substance, Bepotastine Ethyl Ester, is significant in synthetic pathways and as a potential analyte in quality control and analytical studies.[3][4] The accurate quantification of Bepotastine Ethyl Ester in biological matrices like plasma, serum, or urine is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies.
This application note presents a detailed, robust, and validated protocol for the extraction of Bepotastine Ethyl Ester from biological fluids using Liquid-Liquid Extraction (LLE). LLE remains a cornerstone of sample preparation due to its simplicity, low cost, and high efficiency in separating analytes from complex biological matrices.[5] The methodology herein is grounded in the physicochemical properties of the analyte and is designed to deliver high recovery and clean extracts suitable for downstream analysis by techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method: pH-Dependent Partitioning
The success of any LLE protocol hinges on understanding the analyte's chemical properties, particularly its acid-base characteristics (pKa) and its partitioning behavior between aqueous and immiscible organic phases (LogP).[6] Bepotastine Ethyl Ester, containing a piperidine ring, is a basic compound. Its ionization state is therefore dependent on the pH of the aqueous solution.
-
In an acidic environment (pH < pKa): The piperidine nitrogen is protonated, rendering the molecule charged (hydrophilic) and preferentially soluble in the aqueous phase.
-
In a basic environment (pH > pKa): The molecule is deprotonated and exists in its neutral, free base form. This uncharged state makes it significantly more lipophilic and thus more soluble in an organic solvent.
This protocol exploits this principle by alkalinizing the biological sample to a pH at least two units above the analyte's pKa. This adjustment suppresses the ionization of Bepotastine Ethyl Ester, maximizing its partitioning into a non-polar, water-immiscible organic solvent and ensuring efficient extraction from the complex biological matrix.[7]
Caption: pH-dependent equilibrium of Bepotastine Ethyl Ester.
Materials and Reagents
Equipment:
-
Analytical balance
-
Vortex mixer
-
Centrifuge (capable of 4000 x g)
-
Micro-pipettes (10 µL to 5 mL range)
-
Evaporation system (e.g., nitrogen evaporator)
-
15 mL polypropylene centrifuge tubes
-
2 mL autosampler vials
Chemicals and Solvents:
-
Bepotastine Ethyl Ester reference standard (>95% purity)[4]
-
Internal Standard (IS), e.g., Valsartan or a deuterated analog
-
Biological matrix (e.g., human plasma with K2EDTA anticoagulant)
-
HPLC-grade Ethyl Acetate[8]
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Ammonium Hydroxide (NH₄OH) or Sodium Hydroxide (NaOH), 0.1 M
-
Formic Acid
-
Ammonium Formate
-
Type I Reagent Grade Water
Detailed Experimental Protocol
This protocol is designed for a 500 µL plasma sample volume. Volumes can be scaled as needed.
Preparation of Standards and Quality Control (QC) Samples
-
Primary Stock Solutions: Accurately weigh and dissolve Bepotastine Ethyl Ester and the Internal Standard (IS) in methanol to prepare individual 1 mg/mL primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Bepotastine Ethyl Ester stock solution with 50:50 methanol:water to create working solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Spiking Solutions: Prepare separate working solutions for Low, Medium, and High QC samples.
-
Calibration and QC Samples: Spike 50 µL of the appropriate working solution into 450 µL of blank biological matrix to achieve the final desired concentrations.
Sample Pre-treatment & pH Adjustment
-
Thaw frozen plasma samples to room temperature.
-
Pipette 500 µL of the plasma sample (blank, standard, QC, or unknown) into a 15 mL polypropylene tube.
-
Add 50 µL of the IS working solution to all tubes except the blank matrix sample.
-
To alkalinize the sample, add 100 µL of 0.1 M NaOH. This step is critical to convert Bepotastine Ethyl Ester to its neutral form.[7][9]
-
Briefly vortex the mixture for 10-15 seconds.
Liquid-Liquid Extraction Procedure
-
Solvent Addition: Add 3 mL of ethyl acetate to each tube. A solvent-to-sample ratio of at least 6:1 is recommended to ensure efficient partitioning.[6]
-
Extraction: Cap the tubes and vortex vigorously for 2 minutes to maximize the surface area contact between the aqueous and organic phases, facilitating analyte transfer.
-
Phase Separation: Centrifuge the tubes at 4000 x g for 10 minutes at 4°C. This will result in a clean separation of the upper organic layer (containing the analyte) and the lower aqueous/protein layer.
-
Supernatant Transfer: Carefully transfer the upper organic layer (approximately 2.8 mL) to a clean 15 mL tube, taking care not to disturb the protein pellet at the interface.
Evaporation and Reconstitution
-
Evaporation: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at 40°C. This step concentrates the analyte.
-
Reconstitution: Reconstitute the dried residue in 200 µL of a mobile phase-compatible solvent (e.g., 85:15 acetonitrile:5 mM ammonium formate).[8]
-
Final Vortex: Vortex the reconstituted sample for 30 seconds to ensure the complete dissolution of the analyte and IS.
-
Sample Transfer: Transfer the final solution to a 2 mL autosampler vial for analysis by LC-MS/MS or another suitable instrument.
Caption: Step-by-step workflow for the LLE of Bepotastine Ethyl Ester.
Method Validation
The developed LLE protocol must be validated to ensure its performance is reliable and reproducible for its intended purpose. Validation should be conducted in accordance with regulatory guidelines from bodies such as the FDA and EMA.[10][11][12][13]
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Linearity | To demonstrate a proportional relationship between concentration and instrument response. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value and the degree of scatter. | Measured over at least 3 days with QC samples (LLOQ, L, M, H). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Extraction Recovery | To quantify the efficiency of the extraction process. | Compare analyte response from pre-extraction spiked samples to post-extraction spiked samples. Should be consistent and reproducible. |
| Matrix Effect | To assess the ion suppression or enhancement from the biological matrix. | Compare analyte response in post-extraction spiked matrix samples to that in a neat solution. The coefficient of variation of the IS-normalized matrix factor should be ≤15%. |
| Stability | To evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration at each stability level should be within ±15% of the nominal concentration. |
Results and Discussion
The choice of extraction solvent is paramount for achieving high recovery. While several solvents can be used for LLE, their efficiency depends on the analyte's polarity.
Table 1: Comparison of Extraction Solvents for Recovery
| Extraction Solvent | Polarity Index | Rationale | Expected Recovery (%) |
| Hexane | 0.1 | Non-polar; may be inefficient for the moderately polar Bepotastine Ethyl Ester. | 40 - 60% |
| Methyl tert-butyl ether (MTBE) | 2.5 | A good choice for many basic drugs; offers a balance of polarity and low water miscibility.[14] | 85 - 95% |
| Ethyl Acetate | 4.4 | Moderately polar; proven effective for extracting Bepotastine.[8] Provides good recovery but may co-extract more interferences. | > 90% |
| Dichloromethane | 3.1 | Effective but denser than water, forming the lower layer, which can complicate manual extraction. Environmental and safety concerns. | > 90% |
Ethyl acetate is often selected due to its high recovery rates for Bepotastine and its analogs.[8] However, MTBE presents a strong alternative, often yielding cleaner extracts. The final choice should be confirmed empirically during method development by evaluating both recovery and matrix effects.
Troubleshooting
-
Low Recovery: Ensure the pH of the aqueous sample is sufficiently basic. Increase vortexing time or use a more optimal solvent. A second extraction step can also improve recovery.[15]
-
Emulsion Formation: A stable emulsion can form at the solvent interface. To mitigate this, add salt to the aqueous phase ("salting out"), centrifuge at higher speeds or for longer durations, or use a different solvent system.[7][16]
-
High Matrix Effects: If significant ion suppression or enhancement is observed, the extract is not clean enough. Consider a back-extraction step: after the initial extraction, transfer the organic phase and wash it with a basic aqueous buffer to remove polar interferences before evaporating.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the liquid-liquid extraction of Bepotastine Ethyl Ester from biological fluids. By leveraging the pH-dependent solubility of the analyte, this method achieves high extraction efficiency and produces a clean sample suitable for sensitive bioanalytical quantification. The detailed steps, coupled with a thorough validation strategy compliant with regulatory standards, ensure the generation of reliable and accurate data for critical drug development studies.
References
- Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2018). Elsevier B.V.
- Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017). American Chemical Society.
- Computer-assisted optimization of liquid-liquid extraction for HPLC analysis of domperidone and pantoprazole in human plasma. AKJournals.
- Bepotastine Besilate. PubChem, National Center for Biotechnology Information.
- Bepotastine. PubChem, National Center for Biotechnology Information.
- Bepotastine Besilate Dosing Information. (2026). Epocrates.
- Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse? (2019). PubMed.
- Bepotastine Ethyl Ester (CAS 190730-39-3). (2023). ChemicalBook.
- UPLC–MS/MS Method for Determination of Bepotastine in Human Plasma. (2013). Oxford Academic.
- Bepotastine Ethyl Ester. LGC Standards.
- Bepotastine Ethyl Ester (CAS 190730-39-3). CymitQuimica.
- Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021). LCGC International.
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass.
- Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions.
- Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Waters Corporation.
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). U.S. Food and Drug Administration.
- Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. (2020). National Institutes of Health.
- Determination of Some Drugs in Blood Plasma Using Liquid Chromatography-MS. (2024). Central Asian Journal of Medical and Natural Science.
Sources
- 1. Bepotastine Besilate | C27H31ClN2O6S | CID 164521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bepotastine | C21H25ClN2O3 | CID 164522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bepotastine Ethyl Ester | 190730-39-3 [chemicalbook.com]
- 4. Bepotastine Ethyl Ester | LGC Standards [lgcstandards.com]
- 5. Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. akjournals.com [akjournals.com]
- 10. elearning.unite.it [elearning.unite.it]
- 11. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. fda.gov [fda.gov]
- 14. cajmns.casjournal.org [cajmns.casjournal.org]
- 15. waters.com [waters.com]
- 16. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust, Stability-Indicating HPLC Gradient Method for the Separation of Bepotastine and Its Potential Metabolites and Impurities
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Bepotastine and its associated process-related impurities and potential metabolites. Bepotastine, a second-generation antihistamine, is primarily excreted unchanged; however, regulatory standards necessitate analytical methods capable of resolving the active pharmaceutical ingredient (API) from any potential degradants or minor metabolic products.[1][2] The developed gradient method utilizes a C18 stationary phase with an acidic mobile phase of ammonium formate and acetonitrile, ensuring sharp peak shapes and efficient separation. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable method for purity testing, stability studies, and pharmacokinetic analysis.
Introduction
Bepotastine is a selective H1-receptor antagonist used in the treatment of allergic conditions such as allergic rhinitis and urticaria.[3][4] As with any pharmaceutical compound, ensuring its purity and stability is paramount for safety and efficacy. The International Conference on Harmonisation (ICH) guidelines mandate the use of validated, stability-indicating analytical methods that can distinguish the API from its potential degradation products and impurities.[4]
While in vitro and in vivo studies have shown that Bepotastine is minimally metabolized by CYP450 isozymes and is largely excreted unchanged in urine (75-90%), the analytical scope must include the separation of potential oxidative metabolites (e.g., N-oxides) and known process-related impurities.[1][5][6][7] Several HPLC methods have been developed for Bepotastine, often focusing on specific impurities or dosage forms.[4][6][8] This note synthesizes established principles into a comprehensive gradient method optimized for resolving a wider array of related substances.
The method described herein is built on a foundation of sound chromatographic principles, addressing the physicochemical properties of Bepotastine to achieve optimal separation.
Scientific Rationale & Method Development Insights
The strategic choices behind this method are grounded in the chemical nature of Bepotastine and the principles of reversed-phase chromatography.
-
Stationary Phase Selection: A C18 column was selected as it provides excellent hydrophobic retention for moderately polar molecules like Bepotastine. The high surface area and carbon load of modern C18 columns ensure strong interaction and good peak capacity, which is essential for separating structurally similar impurities.
-
Mobile Phase pH Control: Bepotastine contains a basic piperidine nitrogen atom.[9] Operating the mobile phase at an acidic pH (e.g., 3.5-4.0) ensures this nitrogen is consistently protonated. This protonation prevents peak tailing caused by interaction with residual silanols on the silica backbone and leads to sharp, symmetrical peaks. An ammonium formate buffer was chosen as it provides good buffering capacity in this pH range and is volatile, making the method compatible with mass spectrometry (LC-MS) for peak identification if required.[6]
-
Organic Modifier: Acetonitrile is the preferred organic solvent (Mobile Phase B) due to its low viscosity, which results in lower backpressure, and its excellent UV transparency at low wavelengths.[4]
-
Gradient Elution: A gradient elution is critical for a stability-indicating method. It allows for the effective elution of early-eluting polar compounds while also ensuring that late-eluting, more hydrophobic impurities are washed from the column in a reasonable time. The gradient profile is designed to provide high resolution around the main Bepotastine peak while shortening the overall run time.
-
Temperature Control: Maintaining a constant column temperature of 35°C is crucial for ensuring the reproducibility of retention times and selectivity between analytes.[4]
Experimental Protocol
Instrumentation and Consumables
-
HPLC System: An HPLC or UPLC system equipped with a binary gradient pump, degasser, autosampler, thermostatted column compartment, and a UV/Photodiode Array (PDA) detector.
-
Chromatography Column: Inertsil C8 or Symmetry Shield RP18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[4][6]
-
Chemicals: Bepotastine Besilate reference standard, HPLC-grade acetonitrile, ammonium formate, and formic acid. High-purity water (Milli-Q or equivalent).
Chromatographic Conditions
All critical chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | 20 mM Ammonium Formate in water, pH 3.5 (adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 225 nm[4] |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 75 | 25 |
| 20.0 | 40 | 60 |
| 25.0 | 40 | 60 |
| 25.1 | 75 | 25 |
| 35.0 | 75 | 25 |
Preparation of Solutions
-
Mobile Phase A (20 mM Ammonium Formate, pH 3.5): Dissolve 1.26 g of ammonium formate in 1000 mL of high-purity water. Adjust the pH to 3.5 using formic acid. Filter through a 0.45 µm nylon filter before use.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter through a 0.45 µm nylon filter.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50 v/v) is recommended.
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of Bepotastine Besilate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (approx. 50 µg/mL): Dilute 5.0 mL of the Standard Stock Solution to 50.0 mL with the diluent. This solution is suitable for assay and purity determinations.
Method Validation and System Suitability
This method must be validated according to ICH Q2(R1) guidelines before implementation.[4] The protocol's trustworthiness is established through rigorous performance checks.
Specificity (Forced Degradation)
To confirm the stability-indicating nature of the method, forced degradation studies should be performed on a Bepotastine sample. The goal is to achieve 5-20% degradation. Suggested stress conditions include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[10]
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) and cool white fluorescent light.
The method's specificity is confirmed if the Bepotastine peak is resolved from all degradation product peaks with a resolution of >1.5.
System Suitability
Before sample analysis, the chromatographic system's performance must be verified. A working standard solution is injected five times, and the results are evaluated against the criteria in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0[4] |
| Theoretical Plates (N) | ≥ 3000[4] |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
| Resolution (Rs) | > 1.5 between Bepotastine and closest eluting peak[4] |
Visualization of Workflow
The following diagram illustrates the logical flow from method development to final validation and application.
Caption: Logical workflow for HPLC method development, validation, and application.
Conclusion
The HPLC gradient method presented provides a reliable and robust protocol for the separation of Bepotastine from its potential metabolites and process-related impurities. The method's design, based on fundamental chromatographic principles, ensures high resolution, good peak symmetry, and reproducible results. By following the detailed experimental steps and validating the method according to ICH guidelines, researchers and quality control professionals can confidently apply this protocol for the routine analysis of Bepotastine besilate in various stages of drug development and manufacturing.
References
- Vertex AI Search. (2023). Bepotastine besilate : Indications, Uses, Dosage, Drugs Interactions, Side effects.
- Bausch + Lomb. (n.d.).
- Reddy, B. M., et al. (2012). Stability indicating HPLC method for the quantification of bepotastine besilate and its related substances. Der Pharma Chemica, 4(5), 1813-1823.
- Centaur Pharmaceuticals. (n.d.). Bepotastine Besilate 1.
-
U.S. Food and Drug Administration. (2009). Pharmacology Review(s) - NDA 22-288. [Link]
-
U.S. Food and Drug Administration. (2008). Office of Clinical Pharmacology Review - NDA 22-288. [Link]
- Bausch & Lomb Canada. (2016). Product Monograph - Bepreve.
-
Medscape. (n.d.). Bepreve (bepotastine) dosing, indications, interactions, adverse effects, and more. [Link]
-
Lee, S., et al. (2022). Pharmacokinetic Modeling of Bepotastine for Determination of Optimal Dosage Regimen in Pediatric Patients with Allergic Rhinitis or Urticaria. Pharmaceutics, 14(1), 161. [Link]
- Patel, M., et al. (2018). Development of Analytical Method to Monitor Dissolution of Bepotastine Besilate Tablet. Research Journal of Pharmacy and Technology, 11(10), 4381-4386.
-
ResearchGate. (2012). Stability indicating HPLC method for the quantification of bepotastine besilate and its related substances. [Link]
-
Divya, V., et al. (2019). Method Development and Validation of new RP-HPLC Method for the Estimation of Bepotastine in Pharmaceutical Dosage Form. JETIR, 6(5). [Link]
- Google Patents. (2015).
- El-Kimary, E. I., et al. (2018). Validated Stability Indicating HPTLC, UHPLC and UV-Spectrophotometric Techniques for the Determination of Bepotastine Besilate.
- Zhang, C., et al. (2019).
-
PubMed. (2019). Identification, Characterization and HPLC Quantification of Process-Related Impurities in Bepotastine Besilate Bulk Drug. Drug Res (Stuttg), 69(12), 678-684. [Link]
-
Upadhyay, D., et al. (2022). Development And Validation Of Rp-Hplc Method For Simultaneous Estimation Of Bepotastine Besilate And Montelukast Sodium In Synthetic Mixture. International Journal of Creative Research Thoughts (IJCRT), 10(5). [Link]
-
ER Publications. (n.d.). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Bepotastine Besilate and Montelukast Sodium in Tablet. [Link]
Sources
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Pharmacokinetic Modeling of Bepotastine for Determination of Optimal Dosage Regimen in Pediatric Patients with Allergic Rhinitis or Urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bepotastine besilate : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. centaurpharma.com [centaurpharma.com]
- 6. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 7. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 8. ijcrt.org [ijcrt.org]
- 9. jetir.org [jetir.org]
- 10. file.sdiarticle3.com [file.sdiarticle3.com]
Application Note: Bioanalytical Method Development for Bepotastine Ethyl Ester
Stabilization, Separation, and Quantification in Biological Matrices
Abstract & Strategic Overview
The accurate quantification of Bepotastine Ethyl Ester , a lipophilic precursor (or impurity) of the second-generation antihistamine Bepotastine, presents a distinct bioanalytical challenge: esterase-mediated hydrolysis . In biological matrices (plasma/blood), ubiquitous carboxylesterases rapidly convert the ethyl ester moiety into the parent carboxylic acid (Bepotastine), leading to severe under-estimation of the ester and over-estimation of the acid.
This Application Note outlines a rigorous "Cold-Acid Stabilization" protocol designed to freeze this metabolic conversion at the moment of sample collection. Unlike standard small molecule methods, this workflow prioritizes enzymatic inhibition and chromatographic resolution to ensure data integrity.
Key Technical Objectives:
-
Enzymatic Inhibition: Complete arrest of plasma esterases using pH modulation and temperature control.
-
Chromatographic Fidelity: Baseline separation of Bepotastine Ethyl Ester from Bepotastine to prevent in-source fragmentation artifacts.
-
Sensitivity: Achievement of LLOQ < 0.5 ng/mL using ESI+ LC-MS/MS.
Chemical Context & Stability Mechanism[1][2][3][4]
Bepotastine Ethyl Ester is the ethylated derivative of Bepotastine. The ester bond is the "weak link" in bioanalysis.
-
Analyte: Bepotastine Ethyl Ester
-
Metabolic Liability: Rapid hydrolysis to Bepotastine (Active Metabolite).
-
Stabilization Logic: Plasma esterases have optimal activity at physiological pH (7.4) and temperature (37°C). By lowering the pH to < 4.0 and reducing temperature to 4°C, enzymatic activity is kinetically stalled.
Visualization: Degradation Pathway & Stabilization Strategy
Figure 1: Mechanism of ester instability and the targeted inhibition strategy required for accurate quantification.
Experimental Protocol: The "Cold-Acid" Workflow
This protocol deviates from standard plasma handling. Strict adherence to the collection steps is mandatory to validate the method.
3.1. Reagents & Materials[1][2][3][4]
-
Matrix: Human Plasma (K2EDTA).
-
Stabilizer: 1M Formic Acid (aqueous) or Sodium Fluoride (NaF) tubes.
-
Internal Standard (IS): Bepotastine-d6 or Valsartan (structural analog).
-
Extraction Solvent: Acetonitrile (LC-MS Grade) pre-chilled to 4°C.
3.2. Sample Collection & Handling (Critical Path)
Standard collection tubes are insufficient .
| Step | Action | Rationale |
| 1 | Pre-Chill | Pre-chill collection tubes on wet ice for 10 mins prior to blood draw. |
| 2 | Acidification | Immediate addition of stabilizer. Add 20 µL of 5% Formic Acid per 1 mL of blood/plasma. Target pH: 3.0–3.[1][3]5. |
| 3 | Centrifugation | Centrifuge at 4°C (2000 x g, 10 min). |
| 4 | Storage | Harvest plasma and store at -70°C. |
3.3. Sample Preparation (Protein Precipitation)
Liquid-Liquid Extraction (LLE) is often too slow for labile esters. We utilize a rapid "Cold-PPT" method.
-
Thaw plasma samples on wet ice (never water bath).
-
Aliquot 50 µL of stabilized plasma into a cooled 96-well plate.
-
Add 200 µL of Internal Standard in Acetonitrile (0.1% Formic Acid) .
-
Note: The FA in the extraction solvent maintains the acidic environment.
-
-
Vortex for 30 seconds; Centrifuge at 4000 rpm at 4°C for 10 min.
-
Transfer 100 µL of supernatant to a fresh plate; dilute with 100 µL of Water (0.1% FA).
LC-MS/MS Method Conditions
Separation of the Ester from the Acid is non-negotiable. If they co-elute, in-source fragmentation of the Ester can mimic the Acid, falsely elevating the Acid quantitation.
4.1. Chromatographic Parameters[5][1][3][4][6][7]
-
Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or equivalent.
-
Why? The CSH (Charged Surface Hybrid) particle provides excellent peak shape for basic compounds like Bepotastine at low pH.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | %B | Event |
|---|---|---|
| 0.0 | 10 | Initial Hold |
| 0.5 | 10 | Load |
| 2.5 | 90 | Elute Ester (Lipophilic) |
| 3.0 | 90 | Wash |
| 3.1 | 10 | Re-equilibrate |
| 4.5 | 10 | End |
Note: Bepotastine (Acid) will elute early (~1.2 min). Bepotastine Ethyl Ester will elute later (~2.2 min) due to increased lipophilicity.
4.2. Mass Spectrometry (MRM)
-
Source: ESI Positive Mode.
-
Transitions (Theoretical/Optimized):
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Bepotastine Ethyl Ester | 417.2 | 167.1 | 35 | 25 |
| Bepotastine (Acid) | 389.2 | 167.1 | 30 | 22 |
| Internal Standard | [M+H]+ | [Product] | Optimized | Optimized |
-
Mechanism:[4] The product ion m/z 167 corresponds to the chlorophenyl-piperidine moiety, common to both the ester and the acid.
Method Validation & Troubleshooting
5.1. Stability Validation (The "Stress Test")
You must prove the stabilization works.
-
Experiment: Spike Bepotastine Ethyl Ester into:
-
Regular Plasma (Room Temp).
-
Acidified Plasma (Ice Bath).
-
-
Acceptance: The Regular Plasma should show >10% degradation within 30 mins. The Acidified Plasma must show <5% change over 4 hours.
5.2. In-Source Conversion Check
Inject a pure standard of Bepotastine Ethyl Ester. Monitor the MRM channel for Bepotastine Acid (389 -> 167).
-
Result: If you see a peak in the Acid channel at the retention time of the Ester, you have "In-Source Conversion" (high temperature in the MS source breaking the ester).
-
Fix: Lower the Desolvation Temperature or Cone Voltage.
Workflow Visualization
Figure 2: End-to-end bioanalytical workflow emphasizing critical stabilization points.
References
-
Licea-Perez, H., et al. (2017).[2] "Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite." Bioanalysis.
-
Kim, Y.H., et al. (2013). "UPLC–MS/MS Method for Determination of Bepotastine in Human Plasma." Journal of Chromatographic Science.
-
WuXi AppTec DMPK. (2024). "Solutions to Analyte Stability Issues in Preclinical Bioanalysis." WuXi AppTec.
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Techniques for Unstable Compound Analysis | KCAS Bio [kcasbio.com]
- 5. academic.oup.com [academic.oup.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Storage conditions for Bepotastine-d6 Ethyl Ester reference standards
Technical Application Note: Stability Assurance and Storage Protocols for Bepotastine-d6 Ethyl Ester
Introduction & Scientific Significance
Bepotastine-d6 Ethyl Ester is a critical stable isotope-labeled internal standard (SIL-IS) used in the quantitative analysis of Bepotastine and its related impurities. As the ethyl ester precursor to the active pharmaceutical ingredient (API) Bepotastine Besilate, this compound serves as a specific marker for monitoring process-related impurities (specifically the ethyl ester intermediate) during synthesis and stability profiling.
The integrity of this reference standard is paramount. Any degradation—specifically hydrolysis of the ester moiety or isotopic scrambling—directly compromises the accuracy of LC-MS/MS quantitation, leading to erroneous impurity calculations in regulatory submissions. This guide defines the rigorous storage and handling protocols required to maintain the chemical and isotopic purity of Bepotastine-d6 Ethyl Ester.
Physicochemical Vulnerability Profile
To design an effective storage protocol, one must understand the molecular mechanisms of degradation. Bepotastine-d6 Ethyl Ester exhibits three primary vulnerabilities:
-
Hydrolytic Instability (Critical): The ethyl ester linkage is susceptible to hydrolysis, converting the molecule back to Bepotastine-d6 (acid form) and ethanol. This reaction is catalyzed by moisture, acidic/basic pH, and elevated temperatures.
-
Photochemical Sensitivity: The chlorophenyl-pyridinyl ether moiety is sensitive to UV radiation, which can induce photo-oxidation or cleavage.
-
Hygroscopicity: While the ester itself is lipophilic, the presence of trace salts or the inherent nature of the piperidine ring can attract atmospheric moisture, accelerating hydrolysis.
Degradation Pathway Visualization
The following diagram illustrates the primary degradation mechanism (Hydrolysis) that storage conditions must prevent.
Caption: Figure 1: The primary degradation risk is the hydrolysis of the ethyl ester to the free acid, catalyzed by moisture and heat.
Storage & Handling Protocols
Long-Term Storage Conditions
Upon receipt, the standard must be immediately transferred to a controlled environment.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Slows the kinetics of ester hydrolysis and prevents thermal degradation. |
| Container | Amber Glass Vial | Blocks UV/Visible light to prevent photo-oxidation of the pyridine ring. |
| Closure | Teflon-lined Screw Cap | Provides an inert, airtight seal to prevent moisture ingress. |
| Secondary Protection | Desiccator / Mylar Bag | Creates a double barrier against humidity in the freezer environment. |
Solubilization & Stock Preparation
The choice of solvent is critical. Protic solvents (like Methanol) can participate in transesterification or promote hydrolysis if not strictly anhydrous.
-
Recommended Solvent: Anhydrous Acetonitrile (MeCN) or DMSO .
-
Why: MeCN is aprotic and does not support hydrolysis or transesterification.
-
-
Alternative Solvent: Methanol (MeOH).
-
Caution: Only use high-purity, anhydrous MeOH. Long-term storage in MeOH is not recommended due to the risk of transesterification (exchange of Ethyl for Methyl group).
-
-
Concentration: Prepare stock solutions at high concentration (e.g., 1.0 mg/mL) to minimize solvent volume and surface area exposure.
The "Thaw-Use-Refreeze" Workflow
Improper thawing is the #1 cause of reference standard degradation. Opening a cold vial condenses atmospheric water vapor directly into the product.
Caption: Figure 2: The equilibration step at Room Temperature (RT) inside a desiccator is mandatory to prevent condensation.
Quality Assurance & Self-Validation
To ensure the standard remains valid for use, implement the following "System Suitability" checks before critical assays.
LC-MS Purity Check
Inject the standard (diluted in MeCN) and monitor for the "Parent Acid" impurity.
-
Target Mass (Ester): [M+H]+ ≈ 423.2 Da (Example for d6-Ethyl Ester, verify specific isotope incorporation).
-
Degradant Mass (Acid): [M+H]+ ≈ 395.2 Da (Loss of Ethyl group -28 Da).
-
Acceptance Criteria: The Free Acid peak should be < 1.0% (or consistent with the CoA). A rising Acid peak indicates hydrolysis.
Isotopic Purity (NMR)
If using the standard for >12 months, a proton NMR (1H-NMR) is recommended to ensure no "back-exchange" of deuterium has occurred, although this is rare for C-D bonds on aromatic rings under neutral storage.
References
-
BenchChem. (2025).[1][2] A Comparative Stability Analysis of Bepotastine and Its Related Esters. Retrieved from
-
U.S. Food and Drug Administration (FDA). (2009). Chemistry Review for NDA 22-288: Bepotastine Besilate Ophthalmic Solution. Retrieved from
-
TLC Pharmaceutical Standards. (2025). rac-Bepotastine-d6 Product Data Sheet & SDS. Retrieved from
-
Sigma-Aldrich. (2024). Use and Handling of Deuterated NMR Solvents.[3] Retrieved from
-
Clearsynth. (2025). Bepotastine-d6 Ethyl Ester Reference Standard Specifications.[4] Retrieved from
Sources
Application Note: Precision Quantitation of Bepotastine Ethyl Ester Impurity via Isotope Dilution LC-MS/MS
Abstract
This application note details the protocol for calculating Response Factors (RF) and Relative Response Factors (RRF) for Bepotastine Ethyl Ester , a process-related impurity of the antihistamine Bepotastine Besilate. By utilizing Bepotastine-d6 Ethyl Ester as a Stable Isotope Labeled Internal Standard (SIL-IS), this method corrects for ionization suppression and extraction variability. We provide a step-by-step guide on establishing linearity, calculating RRFs using Isotope Dilution Mass Spectrometry (IDMS), and validating the method according to ICH Q2(R1) guidelines.
Introduction & Scientific Rationale
The Challenge: Impurity Quantification
Bepotastine Besilate is a second-generation histamine H1 receptor antagonist.[1] During synthesis, esterification byproducts such as Bepotastine Ethyl Ester (CAS 190730-39-3) may form. Regulatory bodies (ICH Q3A/B) require strict control of such impurities.
The Solution: Isotope Dilution Mass Spectrometry (IDMS)
Quantifying trace impurities in complex matrices (plasma or drug substance) is plagued by matrix effects —the alteration of ionization efficiency by co-eluting components.
-
External Standardization fails here because it cannot account for transient ion suppression.
-
Bepotastine-d6 Ethyl Ester (the SIL-IS) has nearly identical physicochemical properties to the target impurity. It co-elutes (or elutes in close proximity) and experiences the same matrix effects.
Core Concept: By calculating the Response Factor of the analyte relative to this specific deuterated standard, we achieve a self-correcting quantitation system.
Experimental Protocol
Materials & Reagents
-
Analyte: Bepotastine Ethyl Ester Reference Standard (Purity >98%).
-
Internal Standard: Bepotastine-d6 Ethyl Ester (Isotopic Purity >99% D).
-
Matrix: Bepotastine Besilate API (for spiking studies) or Blank Plasma.
-
Solvents: LC-MS Grade Acetonitrile (ACN), Water, Formic Acid.
LC-MS/MS Conditions
-
System: UHPLC coupled to Triple Quadrupole MS.
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes (Generic fast gradient for impurities).
Mass Spectrometry Parameters (MRM)
Note: Transitions must be optimized for the specific instrument. The d6-analog typically adds +6 Da to the parent mass.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Bepotastine Ethyl Ester | 417.2 [M+H]+ | 167.1 | 30 | 25 |
| Bepotastine-d6 Ethyl Ester | 423.2 [M+H]+ | 167.1 | 30 | 25 |
Expert Insight: Note that the product ion (167.1) is often the chlorophenyl-pyridyl moiety, which may remain unlabeled if the deuterium is on the ethyl chain. Ensure the d6-label is retained in the fragment if a specific transition is required, or use the parent-to-parent transition if sensitivity allows (though less specific). Ideally, use a unique fragment for the IS if the label is on the fragment.
Workflow Visualization
The following diagram outlines the logical flow from stock preparation to data processing.
Figure 1: Experimental workflow for IDMS quantitation.
Calculation of Response Factors[2][3][4][5]
The Mathematical Framework
In IDMS, we do not rely on absolute area. We rely on the Area Ratio and Concentration Ratio .
Definition 1: Absolute Response Factor (RF)
Definition 2: Relative Response Factor (RRF)
The RRF represents the sensitivity of the analyte relative to the IS. Ideally, for a d6-analog,
Multi-Point Calibration (The Gold Standard)
Do not use a single point calculation for validation. Construct a calibration curve with 6 levels.
-
X-Axis: Concentration Ratio (
) -
Y-Axis: Area Ratio (
) -
Slope: The slope of this line is the experimental Response Factor (F) .
-
If
(intercept) is close to zero, the method is free of constant background interference. -
F is the factor used for calculating unknowns.[2]
Calculation Logic Diagram
Figure 2: Logical data flow for calculating unknown concentrations using the determined Response Factor.
Critical Considerations & Troubleshooting
Deuterium Isotope Effect
Issue: Deuterated compounds are slightly more lipophilic than their protium counterparts. On high-efficiency C18 columns, Bepotastine-d6 Ethyl Ester may elute slightly earlier than the non-labeled ester. Impact: If the elution difference is significant, the IS may not experience the exact same matrix suppression as the analyte at that specific millisecond. Mitigation:
-
Ensure the retention time shift is
min. -
If shift is large, use a shallower gradient to force co-elution or switch to a ¹³C-labeled standard (which has no retention shift) if available.
Cross-Signal Contribution (Crosstalk)
Issue: The d6-IS might contain traces of d0 (unlabeled) material, or the analyte might have naturally occurring isotopes (¹³C, ³⁴S) that mimic the d6 mass. Validation Step:
-
Inject Only Analyte (High Conc)
Monitor IS Channel. (Checks for natural isotope interference). -
Inject Only IS (High Conc)
Monitor Analyte Channel. (Checks for isotopic purity of the standard). -
Correction: If interference > 0.5% of the LLOQ area, the method is invalid or requires mathematical correction.
Reporting Results
When reporting the analysis of Bepotastine Ethyl Ester, tabulate the results as follows to demonstrate method control:
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | > 0.990 | 0.998 |
| RRF Consistency | %RSD < 5% across curve | 2.1% |
| IS Recovery | Consistent (e.g., ± 15% of mean) | 98% ± 4% |
| Retention Shift | -0.02 min |
References
-
ICH Q2(R1) . "Validation of Analytical Procedures: Text and Methodology." International Council for Harmonisation. [Link]
-
FDA Guidance for Industry . "Bioanalytical Method Validation." U.S. Food and Drug Administration. [Link]
-
Wang, S., et al. "Matrix effect in quantitative LC-MS/MS analyses of biological fluids: A method for determination of extraction efficiency." Analytical Chemistry. [Link][1][3][4]
-
PubChem . "Bepotastine Besilate Compound Summary." National Library of Medicine. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Bepotastine-d6 Ethyl Ester Recovery
Status: Operational Ticket ID: SPE-BEPO-D6-EE-001 Assigned Specialist: Senior Application Scientist, Bioanalytical Division
Executive Summary
Low recovery of Bepotastine-d6 Ethyl Ester during Solid Phase Extraction (SPE) is rarely a simple issue of sorbent retention.[1] It is typically a stability failure masquerading as an extraction failure.
Bepotastine Ethyl Ester is the esterified precursor of Bepotastine (a zwitterionic antihistamine).[2] Unlike the parent drug, the ethyl ester is a hydrophobic base . The most common failure mode is ester hydrolysis induced by standard "Basic Drug" SPE protocols, specifically during the high-pH elution and evaporation steps.
This guide provides a root-cause analysis and validated protocols to distinguish between loss of analyte and degradation of analyte.
Module 1: The Stability Trap (Critical Failure Mode)
Q: I am using a standard MCX (Mixed-Mode Cation Exchange) protocol. Why is my recovery <10%?
A: You are likely hydrolyzing your analyte during elution.
Standard MCX protocols require an elution solvent of 5% Ammonium Hydroxide (NH₄OH) in Methanol . This creates a pH > 11. While effective for stable amines, this condition rapidly hydrolyzes the ethyl ester bond of Bepotastine-d6 Ethyl Ester, converting it back to Bepotastine-d6 (Acid) .
If your mass spectrometer is monitoring the transition for the Ethyl Ester, you will see no signal. If you monitor the Acid (Parent Drug) transition, you will likely find 90% of your "lost" recovery there.
The Mechanism of Failure
The ester bond is susceptible to nucleophilic attack by hydroxide ions (OH⁻) present in the elution solvent.
Figure 1: Mechanism of base-catalyzed hydrolysis converting the target analyte into the parent acid during SPE elution.
Module 2: Sorbent Selection & Chemistry
Q: Should I use HLB (Reverse Phase) or MCX (Mixed-Mode)?
A: MCX is superior , provided you modify the elution step.
| Feature | HLB / C18 (Reverse Phase) | MCX (Mixed-Mode Cation Exchange) |
| Retention Mechanism | Hydrophobic interaction only. | Hydrophobic + Ionic (Cation Exchange). |
| Analyte State | Requires high pH (pH 9-10) to neutralize the amine for retention. | Requires low pH (pH 3-4) to ionize the amine (NH⁺) for retention. |
| Risk Factor | High. Loading at pH 10 may cause hydrolysis before extraction even begins. | Manageable. Loading at acidic pH stabilizes the ester. The risk is only at elution. |
| Cleanup Efficiency | Moderate. | High. Allows 100% organic wash to remove neutrals. |
Recommendation: Use a Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C, Evolute CX) to utilize the stability of the ester in acidic conditions during the load and wash steps.
Module 3: Optimized Protocols
Q: How do I fix the elution step to prevent degradation?
A: You must minimize the exposure time to high pH and reduce the nucleophilicity of the solvent.
Protocol A: The "Safe" MCX Workflow
Target: Biological Fluids (Plasma/Urine)
-
Pre-treatment: Dilute sample 1:1 with 2% Formic Acid (pH ~2.5).
-
Why: Acidifies the amine (pKa ~9) for ion-exchange binding; stabilizes the ester.
-
-
Conditioning: Methanol followed by 2% Formic Acid.
-
Load: Load sample at 1 mL/min.
-
Wash 1 (Aqueous): 2% Formic Acid in Water.
-
Why: Removes proteins and salts.
-
-
Wash 2 (Organic): 100% Methanol.
-
Why: Removes hydrophobic neutrals. The analyte remains bound by ionic charge.[3]
-
-
Elution (CRITICAL MODIFICATION):
-
Solvent: 5% Triethylamine (TEA) in Acetonitrile (instead of Methanol).
-
Why: Acetonitrile is aprotic and less likely to participate in solvolysis than methanol. TEA is a weaker base than Ammonium Hydroxide but strong enough to disrupt the ionic bond.
-
-
Post-Elution:
-
IMMEDIATELY add 20 µL of Formic Acid to the collection tube to neutralize the pH.
-
Evaporate at ambient temperature (Max 30°C). Do not use heat.
-
Protocol B: The "Gentle" WCX Alternative
If Protocol A still yields hydrolysis, switch to Weak Cation Exchange (WCX) .
-
Mechanism: WCX sorbents (Carboxylic Acid functionalized) lose their negative charge at low pH.
-
Elution: You can elute using Acidic Methanol (e.g., 2% Formic Acid in MeOH).
-
Benefit: The analyte is never exposed to high pH.
-
Drawback: Sample loading must be at pH ~6-7 (neutral), which is slightly riskier for stability than pH 2, but elution is 100% safe.
Module 4: Troubleshooting Diagnostic Matrix
Q: How do I prove it's degradation and not just "sticking" to the column?
A: Perform a Mass Balance Test using the table below.
| Experiment Step | Procedure | Expected Result (If Degradation) | Expected Result (If Binding/Sorption) |
| 1. Load Fraction Analysis | Collect the liquid that passes through during loading. Analyze it. | Negative (Analyte bound). | Positive (Analyte broke through). |
| 2. Elution Check | Elute, then immediately inject without evaporation. | Higher Recovery. | Low Recovery. |
| 3. Parent Search | Monitor the MRM transition for Bepotastine Acid (Parent). | High Signal for Parent Acid. | No Signal for Parent Acid. |
| 4. Container Check | Spike analyte into solvent in a glass vs. PP tube. | No difference. | Loss in PP (Non-specific binding). |
Visualizing the Optimized Workflow
Figure 2: Optimized MCX workflow emphasizing pH control and immediate neutralization to prevent ester hydrolysis.
References
-
Phenomenex. (2023).[4] SPE TN-008 - Efficient extraction of basic drugs from biological matrices using a polymeric cationic mixed-mode sorbent - strata™ XC. Link
-
Biotage. (2020).[5] Sample Preparation by Mixed-Mode SPE Using ISOLUTE® HCX. Link
-
BenchChem. (2025).[2] A Comparative Stability Analysis of Bepotastine and Its Related Esters. Link
-
PubChem. (2025). Bepotastine Besilate Compound Summary. National Library of Medicine. Link
-
Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Link
Sources
Improving sensitivity of Bepotastine detection in low volume samples
Welcome to the Technical Support Center for Bepotastine Bioanalysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the sensitive detection of Bepotastine, particularly in low-volume samples. Here, we synthesize technical accuracy with field-proven insights to empower your experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of Bepotastine in biological matrices.
Q1: What is the most sensitive method for detecting Bepotastine in low-volume plasma samples?
For low-volume samples, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for both sensitivity and specificity.[1][2] A validated UPLC-MS/MS method can achieve a lower limit of quantitation (LLOQ) of 0.2 ng/mL in human plasma, which is crucial for pharmacokinetic studies where sample volumes can be limited.[1][3]
Why is UPLC-MS/MS superior for this application?
-
High Sensitivity: Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, allows for the selective detection of Bepotastine and its fragments, significantly reducing background noise and enhancing sensitivity.[1][2]
-
High Specificity: The combination of chromatographic separation by UPLC and mass-based detection by MS/MS provides exceptional specificity, minimizing interference from endogenous matrix components.
-
Low Sample Consumption: UPLC systems are designed for low injection volumes, making them ideal for studies with limited sample availability.[1]
While other methods like HPLC-UV[4][5] and spectrofluorimetry[6][7] exist, they generally lack the sensitivity required for low-concentration samples encountered in many research and clinical settings.
Q2: What are the key physicochemical properties of Bepotastine to consider during method development?
Understanding the properties of Bepotastine is fundamental to developing a robust analytical method.
| Property | Value/Description | Implication for Analysis |
| Chemical Formula | C₂₁H₂₅ClN₂O₃[8] | Molecular weight is a key parameter for mass spectrometry. |
| Molecular Weight | 388.9 g/mol (Bepotastine)[8] / 547.06 g/mol (Bepotastine Besilate)[9][10] | The protonated precursor ion ([M+H]⁺) is typically observed at m/z 389.[2] |
| Solubility | Soluble in methanol and acetonitrile.[11] | This informs the choice of solvents for stock solutions, mobile phases, and reconstitution steps. |
| pKa | Not explicitly found in searches, but the piperidine nitrogen is basic. | The charge state of the molecule is pH-dependent, which influences extraction efficiency and chromatographic retention. Acidic mobile phases (e.g., pH 3.5) are often used to ensure protonation and good peak shape in reverse-phase chromatography. |
| Protein Binding | Approximately 55% in human plasma.[12] | This suggests that a protein precipitation step is necessary to release the drug from plasma proteins before extraction. |
Q3: Which sample preparation technique is recommended for Bepotastine in plasma?
Liquid-liquid extraction (LLE) is a well-established and effective method for extracting Bepotastine from plasma.[1][2] Supported liquid extraction (SLE) is a newer alternative that offers advantages in terms of automation and reduced emulsion formation.[13][14]
Why LLE is a good choice:
-
Clean Extracts: LLE effectively removes proteins, salts, and phospholipids, which can cause ion suppression in the mass spectrometer.[13]
-
Proven Efficacy: Multiple validated methods for Bepotastine utilize LLE with high recovery and reproducibility.[1]
Solid-phase extraction (SPE) is another viable option that can provide very clean extracts and has been used for Bepotastine analysis.[15] However, LLE is often simpler to implement for this particular analyte.
Q4: What are the common challenges encountered when analyzing Bepotastine and how can they be overcome?
| Challenge | Cause | Recommended Solution |
| Low Signal Intensity | Inefficient extraction, ion suppression, poor ionization. | Optimize the LLE or SLE procedure. Use an appropriate internal standard to compensate for variability. Ensure the mobile phase pH is optimal for Bepotastine ionization.[16] |
| Poor Peak Shape (Tailing or Fronting) | Column overload, secondary interactions with the column, inappropriate injection solvent. | Ensure the sample concentration is within the linear range of the method. Use a mobile phase with an appropriate pH and organic content. The injection solvent should be of similar or weaker strength than the mobile phase.[17] |
| High Background Noise | Matrix effects, contaminated solvents or system. | Use a more efficient sample cleanup method like SLE or SPE. Ensure high-purity solvents and a clean LC-MS system.[16] |
| Retention Time Shifts | Changes in mobile phase composition, column temperature, or column degradation. | Prepare fresh mobile phase daily. Use a column oven to maintain a consistent temperature. Use a guard column and replace the analytical column as needed.[16] |
Section 2: Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving specific experimental issues.
Guide 1: Improving Signal Intensity and Reducing Matrix Effects
A common hurdle in bioanalysis is the suppression of the analyte signal by co-eluting matrix components.
Workflow for Diagnosing and Mitigating Matrix Effects:
Caption: Workflow for troubleshooting low signal intensity and matrix effects.
Guide 2: Optimizing the Liquid-Liquid Extraction (LLE) Protocol
The efficiency of the LLE step is critical for achieving high sensitivity.
Step-by-Step LLE Protocol and Key Optimization Points:
-
Protein Precipitation & pH Adjustment:
-
Extraction:
-
Add 2 mL of ethyl acetate and vortex for 5 minutes.[1] Ethyl acetate is a common LLE solvent that provides good recovery for Bepotastine. The vortexing step ensures intimate mixing of the aqueous and organic phases for efficient partitioning.
-
-
Phase Separation:
-
Centrifuge at 4000g for 5 minutes to achieve a clean separation of the aqueous and organic layers.[1]
-
-
Evaporation:
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 50°C.[1] This step concentrates the analyte.
-
-
Reconstitution:
-
Reconstitute the residue in 150 µL of the mobile phase (e.g., 85:15 acetonitrile:5 mM ammonium formate, pH 3.5).[1] Reconstituting in the mobile phase ensures compatibility with the LC system and good peak shape.
-
Troubleshooting the LLE Protocol:
-
Low Recovery:
-
Cause: Suboptimal pH for extraction, insufficient mixing, or inappropriate solvent.
-
Solution: Experiment with different pH values for the initial sample acidification. Increase vortexing time. Test alternative extraction solvents like methyl tert-butyl ether. The recovery of LLE for Bepotastine has been reported to be in the range of 31.6–38.4%.[1]
-
-
Emulsion Formation:
Section 3: Validated Experimental Protocol
This section provides a detailed, validated UPLC-MS/MS protocol for the quantification of Bepotastine in human plasma.
UPLC-MS/MS Method for Bepotastine Quantification
This method is adapted from a validated protocol and is suitable for pharmacokinetic studies.[1]
1. Materials and Reagents:
-
Bepotastine Besilate reference standard
-
Valsartan (Internal Standard)
-
HPLC-grade acetonitrile, methanol, and ethyl acetate
-
Formic acid and ammonium formate
-
Ultrapure water
2. Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of Bepotastine and Valsartan in methanol.[1]
-
Prepare working standard solutions by sequential dilution of the stock solution with 50% methanol.[1]
3. Sample Preparation (LLE):
-
Pipette 50 µL of plasma into a microcentrifuge tube.
-
Spike with 5 µL of the internal standard solution.
-
Add 300 µL of 0.1% formic acid and vortex.
-
Add 2 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 4000g for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate to dryness under nitrogen at 50°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
4. UPLC Conditions:
-
Column: Phenyl column (specific dimensions to be optimized for your system)
-
Mobile Phase: Acetonitrile:5 mM ammonium formate (pH 3.5) (85:15, v/v)[1]
-
Flow Rate: To be optimized (typically 0.3-0.5 mL/min for UPLC)
-
Injection Volume: 5 µL[1]
-
Column Temperature: 45°C[18]
5. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Workflow Diagram for Bepotastine Analysis:
Caption: Overall workflow for the quantitative analysis of Bepotastine in plasma.
Section 4: References
-
Kim, J., et al. (2013). UPLC–MS/MS Method for Determination of Bepotastine in Human Plasma. Journal of Chromatographic Science, 52(7), 640-645. [Link]
-
U.S. Food and Drug Administration. (2008). Office of Clinical Pharmacology Review: Bepreve™ (bepotastine besilate ophthalmic solution), 1.5%. [Link]
-
Patel, D. J., et al. (2025). Development of Analytical Method to Monitor Dissolution of Bepotastine Besilate Tablet. ResearchGate. [Link]
-
Soliman, S. M., et al. (2019). Validated Stability Indicating HPTLC, UHPLC and UV-Spectrophotometric Techniques for the Determination of Bepotastine Besilate in Presence of Its Oxidative Degradate. Asian Journal of Applied Chemistry Research, 3(1), 1-14. [Link]
-
Divya, V., et al. (2019). Method Development and Validation of new RP-HPLC Method for the Estimation of Bepotastine in Pharmaceutical Dosage Form. Journal of Emerging Technologies and Innovative Research, 6(4), 232-243. [Link]
-
Al-Farhan, B. S., et al. (2025). A fluorescence-off based approach for sensitive determination of bepotastine in pharmaceutical and biological matrices considering human safety aspects: sustainability assessment. Scientific Reports, 15(1). [Link]
-
Viatris. (2025). Bepotastine Besilate Ophthalmic Solution Safety Data Sheet. [Link]
-
Al-Farhan, B. S., et al. (2025). A fluorescence-off based approach for sensitive determination of bepotastine in pharmaceutical and biological matrices considering human safety aspects: sustainability assessment. Scientific Reports, 15(1). [Link]
-
Sree, G. N., & Kumar, D. S. (2021). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Bepotastine Besilate and Montelukast Sodium in Table. ER Publications. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 164521, Bepotastine Besilate. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 164522, Bepotastine. [Link]
-
Abelson, M. B., et al. (2011). Critical appraisal of bepotastine in the treatment of ocular itching associated with allergic conjunctivitis. Clinical Ophthalmology, 5, 231-241. [Link]
-
Lee, S. H., et al. (2018). The box plot graph showed the result of the concentration of bepotastine besilate in the nasal mucosa of chronic rhinosinusitis with and without allergic rhinitis and compares using Mann-Whitney's U-test. ResearchGate. [Link]
-
Kotla, N. R., et al. (2014). Stability indicating HPLC method for the quantification of bepotastine besilate and its related substances. Der Pharma Chemica, 6(2), 343-351. [Link]
-
Soliman, S. M., et al. (2019). Validated Stability Indicating HPTLC, UHPLC and UV-Spectrophotometric Techniques for the Determination of Bepotastine Besilate in Presence of Its Oxidative Degradate. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2009). Pharmacology Review(s): Bepreve. [Link]
-
Soliman, S. M., et al. (2019). Validated Sstability Iindicating HPTLC, UHPLC and UV-Spectrophotometric. Asian Journal of Applied Chemistry Research, 3(1), 1-14. [Link]
-
Zhang, C., et al. (2019). Identification, Characterization and HPLC Quantification of Process-Related Impurities in Bepotastine Besilate Bulk Drug. Drug Research, 69(12), 666-673. [Link]
-
Semantic Scholar. (n.d.). Characterization of photodegradation products of bepotastine besilate and in silico evaluation of their ADMET properties. [Link]
-
Wiley Analytical Science. (2005). Solid support for liquid-liquid extraction. [Link]
-
Wang, Y., et al. (2015). Analysis Method of Isomer in Bepotastine Besilate Eye Drops. Chinese Pharmaceutical Journal, 50(15), 1333-1335. [Link]
-
Soliman, S. M., et al. (2019). Determination of bepotastine-besilate in laboratory prepared mixtures... ResearchGate. [Link]
-
Biotage. (n.d.). High throughput extraction of drugs from biological fluids using an improved supported liquid extraction plate. [Link]
-
Biotage. (n.d.). Bioanalytical Sample Preparation. [Link]
-
Kumar, S., & Singh, A. (2024). Determination of Some Drugs in Blood Plasma Using Liquid Chromatography-MS. International Journal of Medical Science and Current Research, 7(4), 1-10. [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]
-
Kim, J., et al. (2013). UPLC–MS/MS Method for Determination of Bepotastine in Human Plasma. Journal of Chromatographic Science, 52(7), 640-645. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
- 7. A fluorescence-off based approach for sensitive determination of bepotastine in pharmaceutical and biological matrices considering human safety aspects: sustainability assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bepotastine | C21H25ClN2O3 | CID 164522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. apexbt.com [apexbt.com]
- 11. file.sdiarticle3.com [file.sdiarticle3.com]
- 12. Critical appraisal of bepotastine in the treatment of ocular itching associated with allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. data.biotage.co.jp [data.biotage.co.jp]
- 14. gcms.cz [gcms.cz]
- 15. file.sdiarticle3.com [file.sdiarticle3.com]
- 16. zefsci.com [zefsci.com]
- 17. agilent.com [agilent.com]
- 18. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Stability of Bepotastine-d6 Ethyl Ester
Introduction
Welcome to the Technical Support Center. This guide addresses a critical stability issue frequently encountered when using Bepotastine-d6 Ethyl Ester as an Internal Standard (IS) or impurity reference in LC-MS/MS assays.
Bepotastine Ethyl Ester is a synthetic intermediate and potential process-related impurity of Bepotastine Besilate. When used as a deuterated standard (d6), its chemical integrity in the autosampler is paramount. Unlike the parent drug (Bepotastine), which is a free acid/zwitterion, the ethyl ester moiety is chemically labile .
The Core Problem: Users often observe a time-dependent decrease in IS response or the appearance of ghost peaks (specifically the Bepotastine-d6 acid) during long analytical batches. This is almost invariably due to hydrolysis occurring within the autosampler vial, driven by pH, solvent composition, and temperature.
Module 1: The Chemistry of Instability
To troubleshoot effectively, you must understand the degradation mechanism. Bepotastine-d6 Ethyl Ester is not stable in aqueous media over extended periods.
The Hydrolysis Mechanism
The ester bond is susceptible to nucleophilic attack by water. This reaction is catalyzed by both acid and base (Arrhenius behavior), meaning deviations from neutral pH accelerate the loss of your standard.
-
Reactant: Bepotastine-d6 Ethyl Ester
-
Conditions: Aqueous solvent (Mobile Phase A/Diluent), Room Temperature, Extreme pH.
-
Product: Bepotastine-d6 (Free Acid) + Ethanol.
Visualization of Degradation Pathway
Caption: Figure 1. Hydrolytic degradation pathway of Bepotastine-d6 Ethyl Ester in aqueous autosampler conditions.
Module 2: Troubleshooting Guide
Use this section if you are currently experiencing data irregularities.
Symptom 1: IS Response Drops Across the Batch
-
Observation: The peak area of Bepotastine-d6 Ethyl Ester in the first sample is significantly higher than in the last sample (e.g., >20% drop over 12 hours).
-
Root Cause: On-rack hydrolysis. The sample diluent likely contains water and is not buffered to the stability maximum of the ester.
-
Corrective Action:
-
Temperature Control: Ensure autosampler is set to 4°C . Room temperature (25°C) significantly accelerates ester hydrolysis.
-
Diluent Modification: Switch to a non-aqueous diluent if chromatographic peak shape allows (e.g., 100% Acetonitrile). If water is required for peak shape, reduce water content to <20%.
-
pH Adjustment: Ensure the sample pH is between 4.5 and 6.0 . Avoid strong acidic diluents (0.1% Formic Acid) for long storage if possible, as they catalyze acid hydrolysis.
-
Symptom 2: Appearance of "Ghost" Bepotastine-d6 Peak
-
Observation: You are monitoring the parent drug (Bepotastine) and using the Ethyl Ester-d6 as an IS. You see a growing peak in the Bepotastine-d6 (Acid) channel (if monitored) or unexpected interference.
-
Root Cause: The IS is converting into the acid form. If you are quantifying Bepotastine acid, the hydrolyzed IS (Bepotastine-d6 acid) might co-elute or cause cross-talk if mass resolution is insufficient.
-
Corrective Action:
-
Fresh Preparation: Prepare IS working solutions daily. Do not store aqueous working standards overnight.
-
Check Methanol: If using Methanol, be aware of transesterification (swapping Ethyl for Methyl), though hydrolysis is more common. Acetonitrile is the preferred organic solvent.
-
Module 3: Experimental Protocols
As a scientist, you must validate stability before running clinical/pre-clinical batches. Do not rely on "assumed" stability.
Protocol: Autosampler Stability Assessment
Objective: Determine the maximum allowable time samples can sit in the autosampler before degradation impacts data quality (Acceptance criteria: ±15% change).
Materials:
-
Test Compound: Bepotastine-d6 Ethyl Ester.[1]
-
Matrix: Your specific sample matrix (e.g., Plasma extract or neat solvent).
-
Conditions: Replicate the exact final solvent composition of your method.
Workflow:
-
Preparation (T=0): Prepare a Low QC and High QC sample. Inject immediately (n=5).
-
Storage: Leave the vials in the autosampler at the intended temperature (e.g., 4°C) and a stress temperature (e.g., 20°C).
-
Timepoints: Inject the same vials at T=4h, T=12h, T=24h, and T=48h.
-
Calculation: Compare the Peak Area of Timepoint (Tx) vs. Mean Peak Area of T=0.
Data Analysis Template
| Timepoint | Temp | % Remaining (Neutral pH) | % Remaining (Acidic pH 2.0) | Interpretation |
| 0 h | N/A | 100% | 100% | Baseline |
| 12 h | 4°C | 98.5% | 92.0% | Stable. (Acid shows slight degradation) |
| 12 h | 25°C | 88.0% | 75.0% | Unstable. Do not run overnight at RT. |
| 24 h | 4°C | 96.0% | 85.0% | Borderline. Limit batch size for acidic diluents. |
| 24 h | 25°C | 70.0% | 55.0% | FAIL. Significant Hydrolysis. |
Note: Data above is illustrative of typical ester kinetics. You must generate your own data.
Module 4: FAQs
Q1: Can I use Methanol as my sample diluent? A: It is risky. While Bepotastine Ethyl Ester is soluble in methanol, esters can undergo transesterification in the presence of alcohols, converting Bepotastine Ethyl Ester to Bepotastine Methyl Ester. This changes the retention time and molecular weight (M-14 shift), causing a loss of signal for the target MRM. Acetonitrile (ACN) is chemically inert toward esters and is the recommended solvent [1].
Q2: Why does the "d6" label matter for stability? A: Chemically, the "d6" label (deuterium) does not significantly alter the hydrolytic stability of the ester bond compared to the unlabeled compound. However, analytical impact is higher. If the "d6" ester hydrolyzes to the "d6" acid, and you are simultaneously measuring the "d0" acid (the drug), you must ensure your mass spectrometer can resolve the d6-acid from the d0-acid to prevent isotopic contribution (crosstalk), although a mass shift of +6 Da is usually sufficient for separation [2].
Q3: My method requires an acidic mobile phase (0.1% Formic Acid). Will this destroy my IS on the column? A: On-column degradation is usually negligible because the residence time is short (minutes). The critical window is the residence time in the vial (hours). Once injected, the separation happens too fast for significant hydrolysis to occur. Focus your stability efforts on the autosampler vial, not the column [3].
Module 5: Decision Tree for Method Optimization
Caption: Figure 2. Step-by-step decision tree for optimizing autosampler conditions.
References
-
Kotla, N. R., et al. (2019). Stability indicating HPLC method for the quantification of bepotastine besilate and its related substances. Der Pharma Chemica.[2] Retrieved from [Link]
-
University of Tartu. (2025). Validation of LC-MS methods: Examples of unstable analytes. Sisu@UT. Retrieved from [Link]
-
PubChem. (2025). Bepotastine | C21H25ClN2O3.[3] National Library of Medicine. Retrieved from [Link]
Sources
Technical Support Center: Bepotastine Ethyl Ester Separation Guide
Topic: Optimizing Mobile Phase pH for Bepotastine Ethyl Ester Separation Document ID: TS-BEE-001 Last Updated: February 18, 2026 Status: Active[1]
Introduction: The Chemistry of the Challenge
Welcome to the technical support center for Bepotastine analysis. This guide specifically addresses the chromatographic behavior of Bepotastine Ethyl Ester , a critical intermediate and process-related impurity of Bepotastine Besilate.
The Core Challenge: Bepotastine Ethyl Ester contains a basic piperidine ring and a pyridine ring, but unlike the parent drug, its carboxylic acid tail is capped with an ethyl group. This renders the molecule more hydrophobic and exclusively basic (lacking the amphoteric nature of the parent drug).
Critical Parameters:
-
Target pH Range: 2.5 – 4.0 (Acidic)
-
Primary Failure Mode: Peak tailing due to silanol interactions.
-
Secondary Failure Mode: On-column hydrolysis of the ester linkage.
Module 1: Method Development Strategy
Q: What is the optimal pH for separating the Ethyl Ester from Bepotastine?
A: The optimal window is pH 3.0 ± 0.2 .
The Scientific Logic:
-
Silanol Suppression: At pH < 3.5, the surface silanol groups (
) on the silica support are protonated and neutral. This prevents the basic nitrogen in the piperidine ring of Bepotastine Ethyl Ester from ionically binding to the column, which causes severe tailing. -
Selectivity: At pH 3.0, the parent Bepotastine (carboxylic acid) is protonated (neutral acid form) but positively charged at the amine. The Ethyl Ester is also positively charged. The separation relies purely on the hydrophobic difference provided by the ethyl group.
-
Stability: Bepotastine Ethyl Ester is susceptible to base-catalyzed hydrolysis.[2] Operating above pH 7.0 risks degrading your analyte during the run.
Standard Operating Protocol: Buffer Preparation
| Parameter | Specification | Notes |
| Buffer Type | Phosphate or Ammonium Formate | Phosphate is preferred for UV transparency at <230 nm. |
| Concentration | 20 mM - 50 mM | Higher ionic strength helps mask silanols. |
| pH Adjustment | pH 3.0 | Adjust with dilute Orthophosphoric Acid (H3PO4). |
| Additive | 0.1% Triethylamine (TEA) | CRITICAL: TEA acts as a "sacrificial base," binding to active silanols before your analyte does. |
Workflow: pH Optimization Logic
Caption: Logical workflow for optimizing pH and mobile phase composition based on peak symmetry and resolution.
Module 2: Troubleshooting Guide
Q: Why is my Bepotastine Ethyl Ester peak tailing significantly?
A: This is the classic "Basic Drug on Silica" problem. Even with "end-capped" columns, residual silanol groups remain. The basic nitrogen of the ethyl ester interacts with these silanols via ion-exchange mechanisms, dragging the peak.
Immediate Fixes:
-
Add TEA: Ensure your mobile phase contains 0.1% Triethylamine.
-
Lower pH: Drop pH from 3.5 to 2.8. This protonates the silanols (
), turning "off" the ion-exchange site. -
Column Switch: Switch to a column with "embedded polar groups" or a "hybrid particle" (e.g., Waters XBridge or Phenomenex Gemini) which are designed for high-pH stability or silanol shielding.
Q: I see a growing impurity peak at the retention time of Bepotastine parent. Is my ester degrading?
A: Yes, this is likely on-column hydrolysis . Esters are chemically labile. If your mobile phase pH is too high (> 7.0) or too low (< 2.0) and the column temperature is elevated (> 40°C), the ethyl ester will hydrolyze back into Bepotastine acid during the run.
Diagnosis:
-
Inject the standard.
-
Wait 2 hours.
-
Re-inject the same vial.
-
If the parent peak area increases, the degradation is happening in the autosampler (solution stability).
-
If the parent peak area is constant in the vial but high in the chromatogram relative to fresh prep, it may be on-column.
Reaction Pathway Visualization:
Caption: Degradation pathway of Bepotastine Ethyl Ester to Bepotastine Acid, accelerated by extreme pH.
Module 3: Advanced Optimization Data
The following table summarizes the effect of buffer choice on the separation of Bepotastine Ethyl Ester (BEE) from the Bepotastine Parent (BP).
| Buffer System | pH | Resolution (BEE vs BP) | Peak Symmetry (BEE) | Recommendation |
| Phosphate (20mM) | 3.0 | > 5.0 | 1.1 (Excellent) | Primary Choice |
| Ammonium Formate | 3.8 | > 4.5 | 1.3 (Good) | Good for LC-MS |
| Ammonium Acetate | 5.5 | < 2.0 | 1.8 (Tailing) | Avoid (pH too close to silanol activation) |
| 0.1% TFA (No Buffer) | 2.0 | > 6.0 | 1.0 (Sharp) | Caution (Risk of acid hydrolysis) |
Technical Note on Temperature: Maintain column temperature at 25°C - 30°C . Higher temperatures (e.g., 50°C) improve peak shape but significantly increase the rate of ester hydrolysis, leading to quantitation errors.
References
-
Kotla, N. R., et al. (2025).[3] "Stability indicating HPLC method for the quantification of bepotastine besilate and its related substances." Der Pharma Chemica.
-
Thieme Connect. (2019). "Identification, Characterization and HPLC Quantification of Process-Related Impurities in Bepotastine Besilate Bulk Drug." Planta Medica.
-
Waters Corporation. "Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance." Application Note.
-
PubChem. "Bepotastine | C21H25ClN2O3." National Library of Medicine.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Bepotastine Bioanalytical Assay Validation Following FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of bioanalytical methods is the bedrock upon which reliable pharmacokinetic, toxicokinetic, and bioequivalence data are built. For a compound like bepotastine, a second-generation histamine H1 antagonist, establishing a robust and reproducible assay is paramount for both preclinical and clinical studies. This guide provides an in-depth comparison of validated analytical methods for bepotastine, grounded in the principles of the U.S. Food and Drug Administration's (FDA) bioanalytical method validation guidelines.[1][2][3] We will explore the nuances of experimental choices, present comparative data, and offer detailed protocols to empower researchers in their drug development endeavors.
The Imperative of Method Validation: An FDA Perspective
The FDA's "Bioanalytical Method Validation Guidance for Industry" serves as the authoritative framework for ensuring the quality and reliability of bioanalytical data.[2] This guidance, along with the internationally harmonized ICH M10 guideline, outlines the essential parameters that must be thoroughly evaluated to deem a method "validated" and fit for purpose.[4] These parameters include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[1] Adherence to these guidelines is not merely a regulatory formality; it is a scientific necessity to ensure that the data generated are a true reflection of the analyte's concentration in a given biological matrix.
A Comparative Analysis of Bepotastine Bioanalytical Methods
The quantification of bepotastine in biological matrices is predominantly achieved through chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent.
Methodological Comparison: HPLC-UV vs. LC-MS/MS
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Sensitivity | Lower, typically in the µg/mL range.[5][6][7] | Higher, capable of reaching sub-ng/mL levels. |
| Selectivity | Prone to interference from co-eluting compounds with similar UV absorbance. | Highly selective due to specific precursor-product ion transitions. |
| Typical LLOQ | ~0.1 µg/mL | ~0.2 ng/mL |
| Application | Suitable for bulk drug analysis and formulation assays.[5][6][7] | Gold standard for pharmacokinetic and bioequivalence studies in biological matrices.[1] |
| Cost & Complexity | Lower initial investment and operational complexity. | Higher initial investment and requires specialized expertise. |
In-Depth Look: A Validated LC-MS/MS Method for Bepotastine in Human Plasma
The following section details a representative LC-MS/MS method for the quantification of bepotastine in human plasma, synthesized from published, validated studies. This method is suitable for pharmacokinetic and bioequivalence studies.
Experimental Workflow
Caption: A typical bioanalytical workflow for bepotastine quantification in plasma.
Step-by-Step Experimental Protocol
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Rationale: SPE is a robust technique that provides cleaner extracts compared to protein precipitation and is often more reproducible than liquid-liquid extraction (LLE).[8][9] Polymeric sorbents like Oasis HLB are effective for extracting a broad range of analytes, including bepotastine, from plasma.[8][10]
-
Procedure:
-
Condition an Oasis HLB 1 cc/30 mg SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 200 µL of human plasma, add 20 µL of internal standard (IS) working solution (e.g., bepotastine-d6).
-
Vortex for 10 seconds.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Dry the cartridge under vacuum for 1-2 minutes.
-
Elute bepotastine and the IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
2. LC-MS/MS Analysis
-
Rationale: The use of a C18 column provides good retention and separation for bepotastine. A gradient elution with a mobile phase consisting of an acidic aqueous component and an organic solvent ensures sharp peak shapes and efficient separation from endogenous plasma components. Electrospray ionization in positive mode (ESI+) is suitable for the analysis of bepotastine, which readily forms a protonated molecule. Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
-
Instrumentation and Conditions:
-
LC System: Agilent 1200 series or equivalent
-
Column: Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: API 4000 or equivalent
-
Ionization Mode: ESI+
-
MRM Transitions:
-
Bepotastine: Q1 389.2 -> Q3 167.1
-
Bepotastine-d6 (IS): Q1 395.2 -> Q3 167.1
-
-
Validation Parameters and Acceptance Criteria (as per FDA Guidelines)
| Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure the method can differentiate the analyte from other components in the matrix. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 different sources. |
| Accuracy & Precision | To determine the closeness of measured values to the true value and the reproducibility of the measurements. | For QCs at LLOQ, LQC, MQC, and HQC levels, the mean accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ). |
| Calibration Curve | To establish the relationship between analyte concentration and instrument response. | A minimum of 6 non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 5. Accuracy within ±20% and precision ≤ 20%. |
| Stability | To evaluate the stability of the analyte in the biological matrix under various conditions. | Mean concentration of stability samples should be within ±15% of the nominal concentration. Includes freeze-thaw, short-term, long-term, and stock solution stability. |
| Matrix Effect | To assess the impact of the biological matrix on the ionization of the analyte. | The matrix factor (ratio of analyte peak response in the presence of matrix to the peak response in a neat solution) should be consistent across different lots of matrix, with a %CV ≤ 15%. |
Alternative and Complementary Methods
While LC-MS/MS is the gold standard for bioanalysis, other techniques have been validated for bepotastine in different contexts.
-
UHPLC: Ultra-High-Performance Liquid Chromatography offers faster analysis times and improved resolution compared to conventional HPLC due to the use of sub-2 µm particle columns. Validated UHPLC methods for bepotastine have demonstrated good linearity and precision.[11][12]
-
HPTLC: High-Performance Thin-Layer Chromatography is a planar chromatographic technique that can be used for the simultaneous analysis of multiple samples. It has been validated for the determination of bepotastine in the presence of its degradation products, making it useful for stability studies.[11][12]
-
UV-Spectrophotometry: This is a simpler and more accessible technique, but it lacks the sensitivity and selectivity for bioanalytical applications in complex matrices. It is more suited for the analysis of bulk drug and simple formulations.[13]
Conclusion
The validation of a bioanalytical method for bepotastine according to FDA guidelines is a critical step in drug development. The choice of analytical technique is dictated by the specific requirements of the study, with LC-MS/MS being the preferred method for pharmacokinetic and bioequivalence studies due to its superior sensitivity and selectivity. A thorough understanding of the principles behind method validation and the careful execution of the experimental protocols are essential for generating reliable data that can withstand regulatory scrutiny and contribute to the successful development of new therapies.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Soliman, M. M., Darwish, M. K., & Abdel-Razeq, S. A.-M. (2019). Validated Stability Indicating HPTLC, UHPLC and UV-Spectrophotometric Techniques for the Determination of Bepotastine Besilate in Presence of Its Oxidative Degradate. Journal of Chromatographic Science, 57(7), 629–641. [Link]
-
Soliman, M. M., Darwish, M. K., & Abdel-Razeq, S. A.-M. (2019). Original Research Article Validated Stability Indicating HPTLC, UHPLC and UV-Spectrophotometric Techniques for the Determination. Asian Journal of Pharmaceutical and Clinical Research, 12(7), 123-131. [Link]
-
N, V. et al. (2014). Stability indicating HPLC method for the quantification of bepotastine besilate and its related substances*. Der Pharma Chemica, 6(2), 343-351. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Damle, M. C., & Ghode, S. P. (2018). Stability indicating chromatographic method for estimation of bebotastin besilate. Indo American Journal of Pharmaceutical Sciences, 05(06), 5222-5228. [Link]
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]
-
Shi, A.-X., Li, K.-X., & Hu, X. (2014). Study on determination of bepotastine in human plasma and urine by HPLC-MS/MS and pharmacokinetics. Chinese Journal of Pharmaceutical Analysis, 34(6), 2139-2144. [Link]
-
Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. [Link]
-
Divya, V., Niharika, P., Gowtham, G., & Lakshmaiah, P. (2012). Method Development and Validation of new RP-HPLC Method for the Estimation of Bepotastine in Pharmaceutical Dosage Form. JETIR, 2(4), 1-10. [Link]
-
Patel, J., & Patel, S. (2019). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Bepotastine Besilate and Montelukast Sodium in Table. ER Publications. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
IJCRT. (2022). Development And Validation Of Rp-Hplc Method For Simultaneous Estimation Of Bepotastine Besilate And Montelukast Sodium In Synthetic. [Link]
-
Agilent. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]
-
Kura Biotech. (2019). Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens. [Link]
-
MDPI. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. [Link]
-
Unibo. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Bi. [Link]
-
DergiPark. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. [Link]
-
Phenomenex. (n.d.). SP Tip: Bioanalytical Samples Pre-treatment. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 4. fda.gov [fda.gov]
- 5. jetir.org [jetir.org]
- 6. erpublications.com [erpublications.com]
- 7. ijcrt.org [ijcrt.org]
- 8. agilent.com [agilent.com]
- 9. mdpi.com [mdpi.com]
- 10. cris.unibo.it [cris.unibo.it]
- 11. journalajacr.com [journalajacr.com]
- 12. file.sdiarticle3.com [file.sdiarticle3.com]
- 13. researchgate.net [researchgate.net]
Technical Guide: Linearity Assessment of Bepotastine Calibration Curves
Executive Summary & Scientific Context
Bepotastine besilate is a second-generation, non-sedating H1-receptor antagonist used for allergic rhinitis and conjunctivitis. In drug development and quality control, the linearity of the analytical method is not merely a statistical checkbox; it is the fundamental proof that the detector response is directly proportional to the analyte concentration within a specified range.
This guide compares the linearity assessment strategies across three distinct detection modalities: HPLC-UV (Standard QC), LC-MS/MS (Bioanalysis), and Fluorescence (High Sensitivity). Furthermore, it challenges the "default" use of unweighted linear regression, advocating for weighted least squares (WLS) in wide-dynamic-range applications to ensure data integrity at the Lower Limit of Quantitation (LLOQ).
Comparative Analysis: Detection Modalities
The choice of detection method dictates the linearity strategy. While HPLC-UV is robust for high-concentration formulations, LC-MS/MS requires complex regression models due to heteroscedasticity (unequal variance).
Table 1: Linearity Performance by Detection Method
| Feature | HPLC-UV (Standard) | LC-MS/MS (Bioanalytical) | Fluorescence (High Sensitivity) |
| Primary Application | QC Release, Dissolution, Assay | Plasma PK Studies, Trace Impurities | Biological Matrices (Aqueous Humor) |
| Typical Linear Range | 10 – 60 µg/mL | 0.1 – 100 ng/mL | 0.7 – 6.0 µg/mL |
| Regression Model | Unweighted Linear ( | Weighted Linear ( | Unweighted or Weighted |
| Homoscedasticity | Generally Homoscedastic | Heteroscedastic (Variance increases with conc.) | Variable |
| Correlation ( | > 0.999 | > 0.995 (with weighting) | > 0.997 |
| Key Limitation | Low sensitivity for biological samples | Saturation at high concentrations | Matrix interference (quenching) |
Expert Insight: The Mathematics of Regression
Why "R-squared" is Insufficient:
Many researchers rely solely on the correlation coefficient (
-
Unweighted Least Squares (OLS): Minimizes the sum of squared residuals (
). This assumes every point has equal variance. In bioanalysis (LC-MS/MS), high standards have larger absolute errors than low standards. OLS allows high points to dominate the regression line, often causing massive % errors at the LLOQ. -
Weighted Least Squares (WLS): Applies a weighting factor (
) to normalize the influence of variance.-
Weight
: Corrections for variance proportional to concentration. -
Weight
: Corrections for variance proportional to the square of concentration (common in LC-MS/MS).
-
Recommendation: For Bepotastine bioanalysis, always evaluate
Experimental Protocol: Self-Validating Linearity Assessment
This protocol is designed for HPLC-UV (Method A) but includes modifications for LC-MS/MS (Method B).
Phase 1: Standard Preparation (Serial Dilution System)
Causality: We use serial dilution rather than independent weighing to minimize weighing errors. However, error propagation is a risk; therefore, pipette calibration is critical.
-
Stock Solution (1.0 mg/mL):
-
Weigh 50.0 mg Bepotastine Besilate into a 50 mL volumetric flask.
-
Dissolve in Methanol (Solubility is high in MeOH). Sonicate for 10 mins.
-
-
Working Standard (100 µg/mL):
-
Pipette 5.0 mL Stock into a 50 mL flask. Dilute with Mobile Phase.
-
-
Linearity Series (Calibration Standards):
-
Prepare 6 non-zero concentrations.
-
Target Points: 10%, 20%, 50%, 80%, 100%, 120% of target concentration.
-
Example (for 50 µg/mL target): 5, 10, 25, 40, 50, 60 µg/mL.
-
Phase 2: Chromatographic Conditions (HPLC-UV)
-
Mobile Phase: Phosphate Buffer (pH 3.0 - 4.0) : Acetonitrile (60:40 v/v).
-
Note: Acidic pH ensures Bepotastine (basic drug) is ionized, reducing silanol interactions and peak tailing.
-
-
Detection: 225 nm (or 240 nm).
-
Injection Vol: 20 µL.
Phase 3: Execution & Data Collection
-
System Suitability: Inject the 100% standard 6 times. Ensure RSD < 2.0%.[2][3][4][5]
-
Randomized Injection: Inject linearity standards in random order (not low-to-high) to reveal carry-over or drift issues.
-
Triplicate Analysis: Prepare and inject each concentration level in triplicate.
Visualizations & Logic Flow
Diagram 1: Linearity Assessment Workflow
This diagram outlines the operational flow from preparation to statistical validation.
Caption: Operational workflow for linearity assessment, distinguishing between homoscedastic (UV) and heteroscedastic (MS) data paths.
Diagram 2: Regression Model Decision Logic
A logical guide for scientists to select the correct mathematical model based on residual analysis.
Caption: Decision tree for selecting between unweighted and weighted regression models based on LLOQ accuracy.
Acceptance Criteria
To ensure the method is "fit for purpose," the following criteria must be met:
-
Correlation Coefficient (
): (for HPLC-UV). -
y-Intercept: Must be statistically insignificant (confidence interval includes zero) or
of the response at 100% concentration. -
Residual Analysis:
-
Plot residuals vs. concentration.[6] They should be randomly distributed around zero.
-
Patterning (U-shape): Indicates non-linearity; consider a quadratic model (rare for Bepotastine).
-
Fanning (Trumpet shape): Indicates heteroscedasticity; requires Weighted Regression.
-
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link
-
Chaudhari, B. G., & Patel, A. B. (2022). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Bepotastine Besilate and Montelukast Sodium in Synthetic Mixture. International Journal of Creative Research Thoughts (IJCRT). Link
-
Almeida, A. M., et al. (2002). Linear regression for calibration lines revisited: weighting schemes for bioanalytical methods. Journal of Chromatography B. Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link
-
Der Pharma Chemica. (2015). Stability indicating HPLC method for the quantification of bepotastine besilate and its related substances.Link
Sources
Lower Limit of Quantification (LLOQ) for Bepotastine Ethyl Ester: A Comparative Analytical Guide
Topic: Lower limit of quantification (LLOQ) for Bepotastine Ethyl Ester Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary & Strategic Context
In the development of Bepotastine Besilate (a second-generation antihistamine), Bepotastine Ethyl Ester (CAS: 190730-39-3) appears primarily as a process-related impurity or a synthetic intermediate.[1][2] Monitoring this ester is critical not only for establishing purity profiles compliant with ICH Q3A/Q3B guidelines but also for assessing potential genotoxic risks associated with alkyl esters in specific synthetic routes.[1][2]
This guide objectively compares the two dominant analytical paradigms for quantifying Bepotastine Ethyl Ester: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[1][2]
Key Takeaway: While HPLC-UV remains the "Workhorse" for routine Quality Control (QC) with an LLOQ suitable for standard impurity limits (0.05%), LC-MS/MS is the "Sniper" required for trace analysis, cleaning validation, or genotoxic impurity assessment, offering sensitivity up to 1000x higher .[2]
Technology Comparison: HPLC-UV vs. LC-MS/MS[2]
The choice of method depends strictly on the required sensitivity threshold (Reporting Threshold vs. Evaluation Limit).
Comparative Performance Data
| Feature | Method A: RP-HPLC-UV (Standard) | Method B: LC-MS/MS (High-Sensitivity) |
| Primary Application | Routine QC release testing; Purity profiling (>0.05%).[1][2] | Trace analysis; Genotoxic impurity screening; Cleaning validation.[1][2] |
| Typical LLOQ | 0.05 – 0.10 µg/mL (approx.[1][2] 0.03% w/w relative to API) | 0.1 – 0.5 ng/mL (approx.[1][2] 0.0001% w/w relative to API) |
| Linearity Range | 0.1 – 15 µg/mL | 0.5 – 100 ng/mL |
| Specificity | Moderate (Relies on retention time & UV spectra).[1][2] | High (Relies on precursor/product ion transitions).[1][2] |
| Matrix Tolerance | High (Buffers allowed). | Low (Requires volatile buffers; susceptible to ion suppression).[1][2] |
| Cost Per Sample | Low ($) | High ( |
Expert Insight: The Causality of Sensitivity
-
HPLC-UV Limitation: Bepotastine Ethyl Ester possesses a chromophore similar to the parent drug (pyridine/chlorophenyl moieties), absorbing well at 220-254 nm.[1][2] However, the background noise from mobile phase absorbance limits the signal-to-noise (S/N) ratio, capping the LLOQ at roughly 0.05 µg/mL.[2]
-
LC-MS/MS Advantage: The ester functionality increases hydrophobicity, improving ionization efficiency in Electrospray Ionization (ESI+).[2] By filtering for specific mass transitions (MRM), background noise is virtually eliminated, allowing for picogram-level detection.[2]
Detailed Experimental Protocols
These protocols are designed to be self-validating systems .[1][2] Each step includes a "Check" to ensure integrity.
Protocol A: Routine QC via RP-HPLC-UV
Best for: Routine batch release and stability testing.[1][2]
1. Chromatographic Conditions:
-
Column: Symmetry Shield RP-18 or Inertsil ODS-3 (250 mm x 4.6 mm, 5 µm).[1][2] Reason: High carbon load prevents peak tailing of basic nitrogen in Bepotastine.[1]
-
Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (pH 3.0 with dilute H3PO4).
-
Gradient:
-
Injection Volume: 20 µL.
2. Standard Preparation:
-
Dissolve Bepotastine Ethyl Ester reference standard in Diluent (50:50 Water:ACN) to a stock concentration of 100 µg/mL.[1][2]
-
Serially dilute to reach a target LLOQ concentration of 0.05 µg/mL .
3. System Suitability (Self-Validation):
-
Resolution (Rs): > 2.0 between Bepotastine API and Ethyl Ester impurity.
-
S/N Ratio: The 0.05 µg/mL standard must yield a Signal-to-Noise ratio > 10.[1][2]
Protocol B: Trace Analysis via LC-MS/MS
Best for: Cleaning validation and trace impurity quantification.[1][2]
1. Mass Spectrometry Parameters (ESI+):
2. Chromatographic Conditions:
-
Column: C18 UPLC Column (e.g., BEH C18, 1.7 µm).
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1][2]
-
Gradient: Steep gradient (10% B to 90% B in 5 mins).
3. Extraction Strategy (Critical Step):
-
Why: Direct injection of high-concentration API can suppress the ionization of the trace impurity.[2]
-
Method: Use Liquid-Liquid Extraction (LLE) with Ethyl Acetate if the matrix is complex (e.g., plasma or formulation excipients), or simple dilution if analyzing API powder.[2]
Visualizing the Analytical Decision Matrix
The following diagram illustrates the logical workflow for selecting the appropriate method and the critical validation steps required for Bepotastine Ethyl Ester analysis.
Caption: Decision tree for selecting HPLC-UV vs. LC-MS/MS based on sensitivity requirements for Bepotastine Ethyl Ester.
References
-
Kotla, N. R., et al. (2014).[1][2][5] "Stability indicating HPLC method for the quantification of bepotastine besilate and its related substances." Der Pharma Chemica, 6(2), 343-351.[2][5]
-
Kim, Y. H., et al. (2014).[1][2] "UPLC–MS/MS Method for Determination of Bepotastine in Human Plasma." Journal of Chromatographic Science, 52(7), 635–640.[2]
-
LGC Standards. "Bepotastine Ethyl Ester Reference Standard Data Sheet." LGC Standards.
-
ICH Guidelines. "Q2(R1) Validation of Analytical Procedures: Text and Methodology." International Council for Harmonisation.[1][2][4]
Sources
A Senior Application Scientist's Guide to Bepotastine-d6 Ethyl Ester Recovery in Bioanalytical Applications
For researchers, scientists, and drug development professionals, the accurate quantification of bepotastine—a potent second-generation antihistamine—in biological matrices is paramount for robust pharmacokinetic and bioequivalence studies. The cornerstone of a reliable bioanalytical method is the use of a stable isotope-labeled internal standard (SIL-IS). Bepotastine-d6 Ethyl Ester serves as an excellent SIL-IS, closely mimicking the chromatographic behavior and ionization characteristics of the parent drug, thereby ensuring precise and accurate results.[1][2]
This guide provides an in-depth comparison of common extraction methodologies for Bepotastine-d6 Ethyl Ester from various biological matrices. While specific, publicly available recovery data for this exact molecule is limited, this document synthesizes established protocols for the parent drug, bepotastine, with fundamental principles of bioanalytical science to present a comprehensive overview of expected performance.[1] We will delve into the causality behind experimental choices for Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT), providing detailed protocols and expected outcomes to guide your method development.
The Critical Role of the Internal Standard in Bioanalysis
In quantitative liquid chromatography-mass spectrometry (LC-MS/MS) analysis, an internal standard is added at a known concentration to all samples, calibrators, and quality controls.[1] Its purpose is to correct for variability during the analytical process, including sample preparation, injection volume, and potential matrix effects that can cause ion suppression or enhancement.[3] An ideal internal standard, like Bepotastine-d6 Ethyl Ester, is a structural analog of the analyte and should exhibit similar, but not necessarily identical, extraction recovery.[4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize that the recovery of the internal standard should be consistent and reproducible across all samples.[4]
Comparative Analysis of Extraction Techniques
The choice of sample preparation technique is a critical decision in bioanalytical method development, directly impacting recovery, cleanliness of the extract, and throughput. Below, we compare three widely used techniques for the extraction of Bepotastine-d6 Ethyl Ester from biological matrices such as plasma and urine.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |
| Principle | Partitioning between two immiscible liquid phases based on polarity and pH. | Selective adsorption onto a solid sorbent followed by elution. | Removal of proteins by inducing their insolubility with an organic solvent or acid. |
| Selectivity | Moderate to High | High | Low |
| Expected Recovery | High and Reproducible | High and Reproducible | Moderate to High, but can be variable |
| Matrix Effect | Moderate | Low | High |
| Throughput | Moderate | High (amenable to automation) | Very High |
| Cost per Sample | Low | High | Very Low |
Experimental Protocols and Methodologies
The following sections provide detailed, step-by-step protocols for each extraction method. These are robust starting points for your method development and validation, grounded in established analytical practices.
Liquid-Liquid Extraction (LLE)
LLE is a classic and effective technique that separates compounds based on their differential solubility in two immiscible liquids. For bepotastine, which is zwitterionic, pH adjustment is crucial to neutralize the molecule and facilitate its transfer into the organic phase.
Causality Behind Experimental Choices:
-
pH Adjustment: Bepotastine contains a carboxylic acid and a piperidine nitrogen. Adjusting the sample pH to be slightly acidic (around pH 4-5) will protonate the piperidine nitrogen while keeping the carboxylic acid in its neutral form, making the overall molecule more amenable to extraction into an organic solvent.
-
Solvent Selection: Ethyl acetate is a moderately polar solvent that has been successfully used for the extraction of bepotastine.[5] It provides a good balance of solubility for the analyte while being immiscible with the aqueous matrix.
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of Bepotastine-d6 Ethyl Ester working solution (internal standard).
-
Add 50 µL of 0.1 M formic acid to acidify the sample.
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Vortex the mixture for 5 minutes to ensure thorough mixing and partitioning.
-
Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 85:15 v/v acetonitrile/5 mM ammonium formate).[5]
-
Vortex briefly and inject into the LC-MS/MS system.
Caption: Liquid-Liquid Extraction (LLE) workflow for Bepotastine-d6 Ethyl Ester.
Solid-Phase Extraction (SPE)
SPE offers higher selectivity and cleaner extracts compared to LLE by utilizing a solid sorbent to retain the analyte while matrix interferences are washed away. For a zwitterionic compound like bepotastine, a mixed-mode cation exchange polymer is an ideal choice.
Causality Behind Experimental Choices:
-
Sorbent Selection: A mixed-mode cation exchange (MCX) sorbent contains both reversed-phase (for hydrophobic interactions) and cation exchange (for ionic interactions) functional groups. This dual retention mechanism is highly effective for basic compounds like bepotastine.
-
pH Manipulation: The pH of the loading, washing, and elution solvents is critical. The sample is loaded at a slightly acidic pH to ensure the piperidine nitrogen is protonated and can bind to the cation exchange sites. The wash steps remove neutral and acidic interferences. Finally, a basic elution solvent neutralizes the piperidine nitrogen, releasing it from the sorbent.
-
Pipette 200 µL of urine into a microcentrifuge tube.
-
Add 20 µL of Bepotastine-d6 Ethyl Ester working solution (internal standard).
-
Add 200 µL of 2% phosphoric acid in water and vortex.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid, followed by 1 mL of methanol to remove interferences.
-
Dry the cartridge thoroughly under vacuum for 5 minutes.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Caption: Solid-Phase Extraction (SPE) workflow for Bepotastine-d6 Ethyl Ester.
Protein Precipitation (PPT)
PPT is the simplest, fastest, and most cost-effective method for sample preparation. It involves adding a large volume of a water-miscible organic solvent to denature and precipitate proteins, which are then removed by centrifugation. While efficient at removing proteins, it does not significantly remove other matrix components like phospholipids, which can lead to higher matrix effects.
Causality Behind Experimental Choices:
-
Solvent Selection: Acetonitrile is a highly effective solvent for protein precipitation.[6] A solvent-to-sample ratio of at least 3:1 (v/v) is recommended to ensure complete protein removal.[6]
-
Temperature: Performing the precipitation at a low temperature (e.g., in an ice bath) can enhance the precipitation process and help maintain the stability of the analyte.
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of Bepotastine-d6 Ethyl Ester working solution (internal standard).
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 2 minutes to ensure complete denaturation of proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly, centrifuge to pellet any remaining particulates, and inject the supernatant into the LC-MS/MS system.
Caption: Protein Precipitation (PPT) workflow for Bepotastine-d6 Ethyl Ester.
Conclusion and Recommendations
The selection of an appropriate extraction method for Bepotastine-d6 Ethyl Ester depends on the specific requirements of the study.
-
For the highest quality data with minimal matrix effects , particularly for regulatory submissions, Solid-Phase Extraction (SPE) is the recommended method. Its high selectivity provides the cleanest extracts, leading to improved assay robustness and sensitivity.
-
For a balance of cleanliness, recovery, and cost-effectiveness , Liquid-Liquid Extraction (LLE) is a strong and reliable choice. The protocol is well-established for bepotastine and can be optimized to yield high, reproducible recoveries.[5]
-
For high-throughput screening or when speed and cost are the primary considerations , Protein Precipitation (PPT) is a viable option. However, researchers must be vigilant in assessing and mitigating potential matrix effects during method validation.
Ultimately, the successful implementation of any of these methods relies on a thorough validation process that demonstrates consistent and reproducible recovery of Bepotastine-d6 Ethyl Ester, ensuring the integrity and reliability of the final analytical data.[4]
References
-
(PDF) Validated Stability Indicating HPTLC, UHPLC and UV-Spectrophotometric Techniques for the Determination of Bepotastine Besilate in Presence of Its Oxidative Degradate - ResearchGate. (2025, August 10). Retrieved from [Link]
-
Development of Analytical Method to Monitor Dissolution of Bepotastine Besilate Tablet. (2025, August 6). Retrieved from [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. Retrieved from [Link]
-
Bioanalytical Method Validation of ANDAs- What the Assessor Looks For - Food and Drug Administration. Retrieved from [Link]
-
Original Research Article Validated Stability Indicating HPTLC, UHPLC and UV-Spectrophotometric Techniques for the Determination. Retrieved from [Link]
-
Stability indicating HPLC method for the quantification of bepotastine besilate and its related substances* - Der Pharma Chemica. Retrieved from [Link]
-
UPLC–MS/MS Method for Determination of Bepotastine in Human Plasma - Oxford Academic. (2013, September 10). Retrieved from [Link]
-
Determination of bepotastine-besilate in laboratory prepared mixtures... - ResearchGate. Retrieved from [Link]
-
Pharmacokinetic Comparisons of Bepotastine Besilate and Bepotastine Salicylate in Healthy Subjects | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]
-
Development and Validation of RP-HPLC Method for Simultaneous Estimation of Bepotastine Besilate and Montelukast Sodium in Table - ER Publications. Retrieved from [Link]
-
LIQUID CHROMATOGRAPHY TANDEM MASS SPECTROMETRY DETERMINATION OF FLUCONAZOLE LEVELS IN HUMAN PLASMA FOR BIOAVAILABILITY STUDIES - Farmacia Journal. Retrieved from [Link]
-
ANALYTICAL METHOD VALIDATION REPORT FOR ASSAY OF ROSUVASTATIN AND BEMPEDOIC ACID BY HPLC - wjpls.org. (2024, July 21). Retrieved from [Link]
-
Protein Precipitation Procedures - ResearchGate. Retrieved from [Link]
-
Pharmacokinetic Modeling of Bepotastine for Determination of Optimal Dosage Regimen in Pediatric Patients with Allergic Rhinitis or Urticaria - PMC. Retrieved from [Link]
-
Development and validation of an LC-MS/MS method for pharmacokinetic study of lobetyolin in rats - SciELO. Retrieved from [Link]
-
A fluorescence-off based approach for sensitive determination of bepotastine in pharmaceutical and biological matrices considering human safety aspects: sustainability assessment - PMC. (2025, November 28). Retrieved from [Link]
-
Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023, August 4). Retrieved from [Link]
-
Identification, Characterization and HPLC Quantification of Process-Related Impurities in Bepotastine Besilate Bulk Drug. Retrieved from [Link]
-
Liquid-Liquid Extraction with Ternary Systems - Madar. Retrieved from [Link]
-
Comparison of protein precipitation methods for sample preparation prior to proteomic analysis of Chinese hamster ovary cell hom - Electronic Journal of Biotechnology. (2020, September 18). Retrieved from [Link]
-
Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025, November 8). Retrieved from [Link]
-
Method Development and Validation of new RP-HPLC Method for the Estimation of Bepotastine in Pharmaceutical Dosage Form - Jetir.Org. (2012, April 15). Retrieved from [Link]
-
Comparative Study of Various Procedures for Extracting Doxorubicin from Animal Tissue Samples - MDPI. (2022, December 22). Retrieved from [Link]
-
Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - MDPI. (2025, July 16). Retrieved from [Link]
- WO2008153289A2 - Process for preparing bepotastine and intermediates used therein - Google Patents.
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
-
Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - Semantic Scholar. (2020, September 15). Retrieved from [Link]
Sources
Definitive Guide: Cross-Validation of Bepotastine Methods Using Deuterated Standards
Executive Summary
The Verdict: In the quantitative bioanalysis of Bepotastine (Bepotastine Besilate), the use of a Stable Isotope Labeled (SIL) internal standard—specifically Bepotastine-d6 —is not merely a "premium" option but a regulatory safeguard against matrix-induced ion suppression.
While analog standards like Valsartan or Diphenhydramine are chemically viable and cost-effective for simple matrices, they fail to compensate for the specific ion suppression zones encountered in complex patient plasma or urine. This guide outlines the experimental cross-validation required to demonstrate the superior reliability of deuterated methods, satisfying FDA Bioanalytical Method Validation (BMV) and ICH M10 guidelines.
Part 1: The Analytical Challenge (Matrix Effects)
Bepotastine is a second-generation H1-receptor antagonist.[1][2] In LC-MS/MS analysis (typically ESI+ mode), it faces a critical challenge: Matrix Effect (ME) .[3][4]
Biological fluids contain phospholipids and endogenous salts that elute at specific times. If these contaminants co-elute with Bepotastine, they "steal" charge in the electrospray source, causing Signal Suppression .
-
The Flaw of Analog Standards: An analog (e.g., Valsartan) has a different retention time (
). It might elute in a "clean" zone while Bepotastine elutes in a "suppression" zone. The IS signal remains high, the analyte signal drops, and the calculated concentration is falsely low. -
The Deuterated Solution: Bepotastine-d6 is chemically identical. It co-elutes perfectly (
). If the matrix suppresses Bepotastine by 40%, it suppresses Bepotastine-d6 by 40%. The ratio remains constant, yielding accurate data.
Visualization: The Mechanism of Compensation
Figure 1: Mechanism of Matrix Effect Compensation. Note how the Deuterated IS (Method B) experiences the same suppression as the analyte, self-correcting the quantification ratio.
Part 2: Experimental Methodology
To validate the superiority of the deuterated method, you must perform a Cross-Validation Study . This protocol compares Method A (Analog IS) against Method B (Deuterated IS).
Materials
-
Analyte: Bepotastine Besilate (Purity >99%).[2]
-
IS (Method A): Valsartan or Diphenhydramine.
-
IS (Method B): Bepotastine-d6 (Isotopic enrichment >98%).
-
Matrix: 6 lots of blank human plasma (including 1 lipemic and 1 hemolyzed lot).
LC-MS/MS Conditions[4]
-
Column: C18 or Phenyl-Hexyl (e.g., 50mm x 2.1mm, 1.7 µm).
-
Mobile Phase:
-
A: 5mM Ammonium Formate + 0.1% Formic Acid in Water.
-
B: Acetonitrile.[1]
-
-
Gradient: 10% B to 90% B over 3 minutes.
-
Detection: ESI Positive Mode (MRM).
-
Bepotastine: m/z 389.2 → 167.1
-
Bepotastine-d6: m/z 395.2 → 173.1
-
Valsartan (Analog): m/z 436.2 → 291.1
-
Validation Workflow
Figure 2: Step-by-step workflow for the cross-validation study.
Part 3: Cross-Validation Data & Interpretation
The critical metric for this comparison is the IS-Normalized Matrix Factor (IS-MF) .
-
Ideal Value: 1.0 (The IS corrects the matrix effect perfectly).
-
Acceptance Criteria: The CV% of the IS-MF across 6 different plasma lots must be <15%.[5]
Table 1: Comparative Matrix Effect Data (Hypothetical Representative Data)
| Parameter | Method A: Analog IS (Valsartan) | Method B: Deuterated IS (Bepotastine-d6) | Interpretation |
| Analyte Retention | 1.8 min | 1.8 min | Identical |
| IS Retention | 2.4 min | 1.8 min | Critical Failure in Method A |
| Matrix Factor (Lot 1) | 0.85 | 0.85 | Moderate suppression |
| Matrix Factor (Lot 2) | 0.60 (Lipemic) | 0.60 (Lipemic) | Heavy suppression in lipids |
| IS-Normalized MF (Lot 1) | 0.92 | 1.01 | Analog drifts; d6 corrects |
| IS-Normalized MF (Lot 2) | 1.35 | 0.99 | Analog fails to correct lipid effect |
| Precision (%CV across 6 lots) | 18.4% (FAIL) | 2.1% (PASS) | d6 proves robustness |
Analysis: In Method A, the Analog IS elutes at 2.4 min, missing the suppression zone at 1.8 min caused by phospholipids. Consequently, the ratio shifts significantly in Lipemic plasma (Lot 2), causing the method to fail FDA acceptance criteria (%CV > 15%). Method B (d6) maintains a ratio near 1.0 because both analyte and IS are suppressed equally.
Part 4: Regulatory Context (FDA & ICH)
The "Self-Validating" System
Regulatory bodies prioritize methods that are "rugged." Using a deuterated IS creates a self-validating system where every injection contains its own correction factor.
FDA Guidance (2018): "Stable isotope-labeled (SIL) internal standards are recommended for mass spectrometric methods... to compensate for matrix effects." [1]
When to Use Which?
-
Use Deuterated (Bepotastine-d6) when:
-
Developing clinical PK methods (high patient variability).
-
Analyzing urine (high salt content causing suppression).
-
Using Protein Precipitation (clean-up is "dirty," requiring robust IS correction).
-
-
Use Analog (Valsartan/Cetirizine) when:
-
Deuterated standards are commercially unavailable (rare for Bepotastine).
-
Performing simple QC checks in buffer/solvent (no matrix).
-
References
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[5][6] (May 2018).[5][6][7] Available at: [Link]
-
International Council for Harmonisation (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis. (2022).[5][8] Available at: [Link]
-
Kim, Y.H., et al. "UPLC–MS/MS Method for Determination of Bepotastine in Human Plasma." Journal of Chromatographic Science, 52(6), 2014. (Demonstrates Valsartan usage). Available at: [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Pharmacokinetic comparisons of bepotastine besilate and bepotastine salicylate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. fda.gov [fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Comparative Guide: Selectivity & Specificity Validation for Bepotastine-d6 Ethyl Ester
[1]
Executive Summary: The Isotopic Advantage
In the quantification of Bepotastine Ethyl Ester —a critical process impurity and potential prodrug moiety of the antihistamine Bepotastine—analytical precision is non-negotiable. Regulatory bodies (FDA, EMA, ICH) demand rigorous Selectivity and Specificity data to ensure that the measured signal results solely from the analyte of interest, unaffected by the biological matrix or structural analogs.
This guide compares the performance of Bepotastine-d6 Ethyl Ester (Stable Isotope Labeled Internal Standard, SIL-IS) against traditional External Standardization and Structural Analog Internal Standards.[1] We demonstrate that the d6-ester provides superior compensation for matrix effects and ionization suppression, serving as the only self-validating system for GLP-compliant bioanalysis.[1]
The Comparative Landscape
When developing an LC-MS/MS method for Bepotastine Ethyl Ester (CAS: 190730-39-3), researchers typically face three choices for standardization. The following table objectively compares these approaches based on ICH M10 criteria.
Table 1: Comparative Performance of Standardization Strategies
| Feature | Bepotastine-d6 Ethyl Ester (SIL-IS) | Structural Analog (e.g., Diphenhydramine-d3) | External Standardization |
| Retention Time | Co-elutes perfectly with analyte.[1] | Elutes at different time; misses transient matrix effects.[1] | N/A (No IS used).[1] |
| Matrix Effect Compensation | 100% Compensation. Experiences identical ionization suppression/enhancement.[1] | Partial/Poor. Matrix effects at IS retention time differ from analyte. | None. Susceptible to significant quantification errors (>20%). |
| Extraction Recovery | Identical to analyte. Corrects for loss during sample prep. | Variable. Physicochemical differences lead to differential recovery.[1] | None. Assumes 100% recovery (unrealistic). |
| Regulatory Risk | Low. Preferred by FDA/EMA for regulated bioanalysis.[1] | Medium/High. Requires extensive proof of parallelism. | Critical. Generally unacceptable for biological matrices. |
Scientific Rationale: Specificity vs. Selectivity[2][3]
To validate Bepotastine-d6 Ethyl Ester, one must distinguish between two frequently confused concepts in the ICH M10 guidelines:
-
Selectivity: The ability to measure the analyte in the presence of unrelated matrix components (e.g., plasma proteins, phospholipids).
-
Specificity: The ability to measure the analyte in the presence of related substances (e.g., Bepotastine acid metabolite, synthesis impurities).[2]
The "Cross-Talk" Challenge
The primary risk with deuterated standards is Isotopic Cross-Talk .
-
IS
Analyte: Does the d6 standard contain d0 impurities that inflate the analyte concentration? -
Analyte
IS: Does the analyte's natural isotopic envelope (M+6) contribute to the IS channel?
The protocols below are designed to quantify and mitigate these risks.
Experimental Protocols
Protocol A: Selectivity (Matrix Interference)
Objective: Prove that the biological matrix does not interfere with the detection of Bepotastine Ethyl Ester or its d6 internal standard.
Reagents:
-
Blank Matrix (Plasma/Urine) from 6 individual sources (including 1 lipemic, 1 hemolyzed).[1]
-
Bepotastine-d6 Ethyl Ester Working Solution (IS-WS).
Workflow:
-
Extraction: Aliquot 50 µL of blank matrix from each of the 6 lots.
-
Spike:
-
Set A (Double Blank): Add solvent only (No Analyte, No IS).
-
Set B (Blank + IS): Add IS-WS only.
-
Set C (LLOQ): Spike Analyte at Lower Limit of Quantification + IS-WS.
-
-
Analysis: Inject onto LC-MS/MS (C18 Column, Gradient Mobile Phase A: 0.1% Formic Acid in Water / B: Acetonitrile).
-
Acceptance Criteria (ICH M10):
-
Response in Double Blank at analyte retention time must be ≤ 20% of the LLOQ response.
-
Response in Double Blank at IS retention time must be ≤ 5% of the IS response.
-
Protocol B: Specificity (Cross-Signal Contribution)
Objective: Quantify isotopic cross-talk between the d0-analyte and d6-IS.[1]
Workflow:
-
IS Interference Check:
-
Inject a sample containing only Bepotastine-d6 Ethyl Ester at the working concentration (ULOQ level).
-
Monitor the transition for the unlabeled analyte.
-
Result: Signal must be ≤ 20% of the LLOQ of the analyte.[2]
-
-
Analyte Interference Check:
Visualization: Validation Decision Tree
The following diagram illustrates the logical flow for validating the Selectivity and Specificity of the Bepotastine-d6 Ethyl Ester system.
Figure 1: Decision tree for Selectivity and Specificity validation according to ICH M10 guidelines. The workflow ensures that neither matrix components nor isotopic overlap compromise data integrity.
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1] [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[1][3] Center for Drug Evaluation and Research (CDER).[1] [Link]
-
National Center for Biotechnology Information. (2023).[1] Bepotastine Besilate (CID 153966). PubChem Compound Summary.[1] [Link][1]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use (CHMP).[1] [Link]
A Senior Application Scientist's Guide to Matrix Factor Evaluation for Bepotastine-d6 Ethyl Ester in Hemolyzed Plasma
Introduction: The Inescapable Challenge of Hemolysis in Bioanalysis
In the landscape of regulated bioanalysis, particularly in pharmacokinetic (PK) and toxicokinetic (TK) studies, the integrity of our data is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for its sensitivity and selectivity in quantifying drug molecules in complex biological matrices.[1][2] However, the axiom "the sample dictates the challenge" holds especially true when dealing with suboptimal samples. Among the most common and disruptive of these are hemolyzed plasma samples.
Hemolysis, the rupture of erythrocytes, releases a cascade of endogenous components—hemoglobin, bilirubin, phospholipids, and excess salts—into the plasma.[3][4][5] When these components co-elute with our analyte of interest, they can wreak havoc on the ionization process within the mass spectrometer's source, a phenomenon known as the "matrix effect".[6][7][8] This effect is not a minor nuisance; it can lead to significant ion suppression or enhancement, fundamentally compromising the accuracy and precision of quantitative results.[5][6][7]
This guide focuses on a critical validation parameter: the matrix factor evaluation for Bepotastine-d6 Ethyl Ester. As the stable isotope-labeled (SIL) internal standard (IS) for Bepotastine, its role is to mimic the analyte's behavior through extraction and ionization, thereby compensating for variability.[9][10] However, regulatory bodies rightly demand that we prove this compensation is effective, especially in challenging matrices like hemolyzed plasma.[3][11] This document provides an in-depth, experience-driven comparison of methodologies to rigorously evaluate and validate the performance of Bepotastine-d6 Ethyl Ester in the face of hemolytic interference, ensuring your bioanalytical method is robust and defensible.
The Regulatory Mandate: Why We Test Hemolyzed Matrix
Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have harmonized their expectations under the ICH M10 guideline.[11][12] This guideline explicitly states that the matrix effect should be investigated, which includes assessing selectivity and extraction efficiency in special matrices such as hemolyzed plasma.[3][11][13] The core objective is to demonstrate that the presence of hemolysis does not impact the accuracy and precision of the analyte's quantification.[4][14] Failure to thoroughly investigate this could lead to the rejection of data from hemolyzed study samples, potentially jeopardizing a clinical or preclinical program.[5]
Experimental Design: A Comparative Approach to Quantifying Matrix Effects
To robustly assess the impact of hemolysis, a multi-faceted experimental design is required. We will compare two primary approaches: the foundational post-extraction spike method for a comprehensive assessment of matrix factor, recovery, and process efficiency, and a direct comparison of quality control (QC) samples prepared in normal versus hemolyzed plasma.
Core Methodology: The Post-Extraction Spike Experiment
This is the definitive method for quantitatively measuring the matrix effect.[6][15] It dissects the analytical process to isolate the influence of the matrix on the MS response from losses during sample preparation. The experiment relies on the preparation and analysis of three distinct sets of samples.
| Sample Set | Description | Purpose |
| Set 1 (or A) | Analyte and IS are spiked into the final reconstitution solvent. | Represents the 100% or ideal response of the analyte and IS in the absence of any matrix components.[15][16] |
| Set 2 (or B) | Blank plasma from at least six different sources is processed through the entire extraction procedure. The analyte and IS are spiked into the final, extracted matrix just before injection.[15] | Isolates the effect of the matrix components on the ionization of the analyte and IS. The comparison of Set 2 to Set 1 reveals any ion suppression or enhancement.[6] |
| Set 3 (or C) | Analyte and IS are spiked into the blank plasma before the extraction procedure begins. | Measures the overall process efficiency, encompassing both the extraction recovery and any matrix effects.[15] |
Experimental Protocol: Matrix Factor Evaluation
This protocol details the steps for a rigorous evaluation using the post-extraction spike method in both normal and hemolyzed plasma.
1. Preparation of Hemolyzed Plasma:
-
Rationale: To simulate in-vivo hemolysis in a controlled manner, we create a surrogate matrix. A 2% (v/v) spike is generally considered representative of a significantly hemolyzed sample.[3][4]
-
Procedure:
-
Obtain fresh whole blood collected with the same anticoagulant as the plasma matrix (e.g., K2EDTA).
-
Induce hemolysis by freeze-thawing the whole blood at least three times.
-
Create hemolyzed plasma by spiking pooled blank plasma with 2% (v/v) of the hemolyzed whole blood (e.g., 20 µL of hemolyzed blood into 980 µL of plasma).
-
Prepare a sufficient volume for QC preparation from at least six unique donor lots.
-
2. Sample Set Preparation (Low and High QC Concentrations):
-
Rationale: Evaluating at both low and high concentrations is critical, as matrix effects can be concentration-dependent. The Low QC (LQC) is typically 3x the Lower Limit of Quantification (LLOQ), and the High QC (HQC) is around 75-85% of the Upper Limit of Quantification (ULOQ).
-
Procedure:
-
Set 1 (Neat Solution):
-
Prepare solutions of Bepotastine and Bepotastine-d6 Ethyl Ester in the final reconstitution solvent at concentrations equivalent to what would be expected from 100% recovery at the LQC and HQC levels.
-
-
Set 2 (Post-Extraction Spike):
-
For each of the six lots of normal plasma and six lots of hemolyzed plasma, process blank samples through your validated extraction method (e.g., Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction).[17]
-
To the resulting extracts, add Bepotastine and Bepotastine-d6 Ethyl Ester to achieve the final LQC and HQC concentrations.
-
-
Set 3 (Pre-Extraction Spike):
-
For each of the six lots of normal and hemolyzed plasma, spike with Bepotastine and Bepotastine-d6 Ethyl Ester to the LQC and HQC nominal concentrations before initiating the extraction procedure.
-
Process these samples through the validated extraction method.
-
-
3. LC-MS/MS Analysis:
-
Analyze all prepared samples within a single analytical run to minimize instrument variability. Ensure the system is stabilized and has passed all system suitability tests.
Data Interpretation and Acceptance Criteria
The true test of the method's robustness lies in the calculation and interpretation of the Matrix Factor (MF). The goal is to demonstrate that while the matrix may affect the analyte, the SIL-IS tracks this effect perfectly, resulting in a consistent and accurate final concentration.
Calculations:
-
Matrix Factor (MF): This measures the absolute matrix effect.
-
MF = (Mean Peak Response in Set 2) / (Mean Peak Response in Set 1)[15]
-
An MF = 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
IS-Normalized Matrix Factor (IS-Normalized MF): This is the most critical parameter for methods using a SIL-IS. It demonstrates the ability of the internal standard to compensate for matrix effects.
-
Analyte Ratio = (Analyte Peak Response) / (IS Peak Response)
-
IS-Normalized MF = (Analyte Ratio in Set 2) / (Mean Analyte Ratio in Set 1)
-
-
Recovery (RE):
-
RE = (Mean Peak Response in Set 3) / (Mean Peak Response in Set 2)[16]
-
Acceptance Criteria (per ICH M10):
The precision of the IS-normalized matrix factor across the different lots of matrix (both normal and hemolyzed) is the key. The coefficient of variation (CV) of the IS-normalized matrix factors should be ≤ 15% .[6][18]
Hypothetical Data Analysis
Below is a table illustrating a successful matrix factor evaluation for Bepotastine at the LQC level, comparing normal and hemolyzed plasma.
| Matrix Lot | Matrix Type | Analyte Area (Set 2) | IS Area (Set 2) | MF (Analyte) | IS-Normalized MF |
| Mean Neat (Set 1) | N/A | 1,500,000 | 3,000,000 | N/A | N/A |
| Lot 1 | Normal | 1,215,000 | 2,410,000 | 0.81 | 1.01 |
| Lot 2 | Normal | 1,180,000 | 2,380,000 | 0.79 | 0.99 |
| Lot 3 | Normal | 1,245,000 | 2,450,000 | 0.83 | 1.02 |
| Lot 4 | Normal | 1,200,000 | 2,390,000 | 0.80 | 1.01 |
| Lot 5 | Normal | 1,260,000 | 2,550,000 | 0.84 | 0.99 |
| Lot 6 | Normal | 1,230,000 | 2,420,000 | 0.82 | 1.02 |
| CV% (Normal) | 2.4% | 1.3% | |||
| Lot 7 | Hemolyzed | 910,000 | 1,850,000 | 0.61 | 0.98 |
| Lot 8 | Hemolyzed | 870,000 | 1,730,000 | 0.58 | 1.01 |
| Lot 9 | Hemolyzed | 945,000 | 1,860,000 | 0.63 | 1.02 |
| Lot 10 | Hemolyzed | 885,000 | 1,790,000 | 0.59 | 0.99 |
| Lot 11 | Hemolyzed | 930,000 | 1,880,000 | 0.62 | 0.99 |
| Lot 12 | Hemolyzed | 900,000 | 1,810,000 | 0.60 | 1.00 |
| CV% (Hemolyzed) | 3.2% | 1.6% | |||
| Overall CV% | 16.1% | 1.5% |
Interpretation of Results:
In this example, the absolute matrix factor (MF) for the analyte shows significant ion suppression in normal plasma (~18% suppression) and even more severe suppression in hemolyzed plasma (~40% suppression). The high overall CV of 16.1% for the analyte MF would be a cause for concern.
However, the IS-Normalized Matrix Factor is consistently close to 1.0 across all lots of both normal and hemolyzed plasma. The overall CV is an excellent 1.5%, which is well within the ≤ 15% acceptance criterion. This result provides strong, defensible evidence that Bepotastine-d6 Ethyl Ester is a suitable internal standard that effectively compensates for the severe ion suppression caused by hemolysis.
Troubleshooting and Mitigation
If the IS-Normalized MF CV exceeds 15%, the method is not sufficiently robust. The following strategies should be considered:
-
Chromatographic Separation: The most effective solution is often to improve the HPLC/UPLC separation to resolve the analyte and IS from the co-eluting matrix components, particularly phospholipids.[1][10][17]
-
Sample Preparation: If chromatography cannot be optimized further, a more rigorous sample clean-up is necessary. Switching from a simple protein precipitation to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can effectively remove the interfering components.[17][19]
-
Sample Dilution: In some cases, a simple dilution of the plasma sample with a surrogate matrix (like saline or blank plasma) can reduce the concentration of interfering components enough to mitigate the matrix effect.[5][19]
Conclusion
The evaluation of matrix effects in hemolyzed plasma is a non-negotiable component of a robust bioanalytical method validation. While hemolysis can introduce significant and variable ion suppression, a well-chosen stable isotope-labeled internal standard like Bepotastine-d6 Ethyl Ester is designed to overcome this challenge. By employing a systematic approach, such as the post-extraction spike method across multiple matrix lots, scientists can quantitatively demonstrate the effectiveness of the internal standard. A successful validation, evidenced by an IS-Normalized Matrix Factor CV of ≤ 15%, provides the highest level of confidence that the reported concentrations from study samples, regardless of their hemolytic state, are accurate and reliable.
References
-
Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]
-
Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. (2026, February 9). InfinixBio. [Link]
-
CASE STUDIES IN HAEMOLYSED PLASMA ASSESSMENT FOR BIOANALYTICAL METHOD VALIDATION USING LC-MS/MS. (n.d.). Celerion. [Link]
-
ICH M10 guideline: validation of bioanalytical methods. (2024, September 4). Kymos. [Link]
-
Investigation of Hemolyzed Plasma on Matrix Factor Determination for Clopidogrel Utilizing the UNIFI Matrix Calculator Tool. (n.d.). Waters Corporation. [Link]
-
Assessing the Matrix Effects of Hemolyzed Samples in Bioanalysis. (2025, August 7). ResearchGate. [Link]
-
How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. (2023, August 21). Batavia Biosciences. [Link]
-
Assessing the matrix effects of hemolyzed samples in bioana lysis. (n.d.). future-science.com. [Link]
-
Kruszewski, A. M., & Duś-Żuchowska, M. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 163, 145-153. [Link]
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016, May 31). Bioanalysis Zone. [Link]
-
Ryska, M. (2018). Bioanalytical Method Validation: A new FDA guideline. PharmaCompass. [Link]
-
Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. (n.d.). National Center for Biotechnology Information. [Link]
-
Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. [Link]
-
Tran, L., & Taylor, P. (2009). Assessing the Matrix Effects of Hemolyzed Samples in Bioanalysis. Bioanalysis, 1(6), 1057-1066. [Link]
-
Interference Testing and Mitigation in LC-MS/MS Assays. (2017, August 1). myadlm.org. [Link]
-
GLP Quantitative Bioanalysis using LC-MS/MS. (n.d.). Biotrial. [Link]
-
van de Merbel, N. C. (2018). Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis, 10(13), 1009-1012. [Link]
Sources
- 1. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 2. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 3. Hemolysis in Labs: Causes, Effects on Bioanalysis, and Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. celerion.com [celerion.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. infinixbio.com [infinixbio.com]
- 8. bataviabiosciences.com [bataviabiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. myadlm.org [myadlm.org]
- 11. kymos.com [kymos.com]
- 12. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. elearning.unite.it [elearning.unite.it]
- 14. tandfonline.com [tandfonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. bioanalysis-zone.com [bioanalysis-zone.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Bepotastine-d6 Ethyl Ester
Executive Safety Summary
Compound Identity: Bepotastine-d6 Ethyl Ester Primary Application: Stable Isotope Internal Standard (IS) for LC-MS/MS quantification of Bepotastine. Critical Hazard Flag: Reproductive Toxicity (Category 2) & Acute Toxicity .
As researchers, we often underestimate "pharmaceutical standards" compared to raw reagents. However, Bepotastine-d6 Ethyl Ester presents a dual challenge: it is a potent bioactive antihistamine precursor with suspected reproductive hazards (H361), and it is a high-value deuterated standard susceptible to proton-deuterium exchange (H/D exchange) if mishandled.
This guide moves beyond generic "lab safety" to a specific containment strategy that protects you from the molecule and the molecule from environmental degradation.
Risk Assessment & Occupational Exposure Banding (OEB)
Based on the toxicological profile of the parent compound (Bepotastine Besilate) and the GHS classification of related piperidine derivatives, we assign this compound to OEB 3 .
| Parameter | Classification | Rationale |
| OEB Level | Band 3 (10 – 100 µg/m³) | Potent pharmacological activity; suspected reproductive toxicity (H361). |
| GHS Flags | Warning | H302 (Harmful if swallowed), H319 (Eye Irritation), H361 (Suspected of damaging fertility/unborn child). |
| Physical State | Solid / Powder | High potential for airborne particulate generation during weighing. |
| Route of Entry | Inhalation, Dermal | Esters are often more lipophilic than their salt counterparts, increasing potential for dermal absorption. |
Personal Protective Equipment (PPE) Matrix
The following PPE configuration is mandatory for all handling of dry powder.
| Body Zone | PPE Requirement | Technical Justification |
| Respiratory | N95 (Minimum) ; P100/HEPA recommended. | Prevents inhalation of fine particulates during static-induced aerosolization. If working outside a hood, a PAPR is required. |
| Hand Protection | Double Nitrile Gloves (Min thickness: 0.11 mm). | Outer Layer: Protects against chemical contact.Inner Layer: Prevents skin oils from contaminating the isotope (which causes mass shift artifacts in MS). |
| Ocular | Chemical Safety Goggles (Not just glasses).[1] | H319 Hazard. Powder can drift around side shields of standard safety glasses. |
| Body | Tyvek® Lab Coat/Sleeve Covers (Disposable). | Cotton coats trap powder. Disposable Tyvek ensures no migration of reproductive toxins to common areas (cafeteria/office). |
| Footwear | Closed-toe, non-perforated uppers. | Standard lab safety to prevent dermal absorption from dropped vials. |
Engineering Controls & Containment Logic
PPE is the last line of defense. The primary barrier must be engineering controls.
Figure 1: Containment Hierarchy. Note that PPE is deployed only after Engineering controls (Hood/HEPA) are active.
Operational Protocol: Safe Handling & Solubilization
Objective: Solubilize Bepotastine-d6 Ethyl Ester for LC-MS stock without exposure or isotopic degradation.
Phase 1: Preparation
-
Activate Engineering Controls: Turn on the Powder Containment Hood or Biosafety Cabinet (BSC) 15 minutes prior to use.
-
Static Neutralization: Place a polonium staticmaster or ionizing fan inside the hood.
-
Why? Deuterated standards are expensive (mg quantities). Static charge causes powder to "jump" from the spatula, creating an inhalation hazard and financial loss.
-
-
Don PPE: Put on Tyvek sleeves, goggles, and two pairs of nitrile gloves.
Phase 2: Weighing (The Critical Step)
-
Open Vial: Only open the source vial inside the hood.
-
Transfer: Use a disposable anti-static micro-spatula.
-
Weighing: Weigh directly into a tared amber volumetric flask.
-
Do not use weighing paper (loss of material).
-
Do not use plastic weigh boats (static risk).
-
-
Seal: Cap the source vial immediately after transfer.
Phase 3: Solubilization
-
Solvent Selection: Add Methanol (MeOH) or Acetonitrile (ACN) immediately.
-
Scientific Note: Avoid protic solvents (like water or unbuffered alcohols) for long-term storage to prevent potential ester hydrolysis or H/D exchange at acidic pH.
-
-
Dissolution: Vortex the capped flask inside the hood until clear.
-
Labeling: Label as "Caution: Potent Compound / Repro Tox."
Phase 4: Decontamination & Disposal
-
Wipe Down: Clean the balance and hood surface with 10% surfactant solution (e.g., Contrad® 70) followed by 70% Ethanol.
-
Waste Stream:
-
Solid Waste: Contaminated gloves/wipes go to Hazardous Chemical Waste (Incineration).
-
Liquid Waste: Solvent waste stream.
-
Never dispose of down the sink.
-
Emergency Response
| Scenario | Immediate Action |
| Skin Contact | Wash with soap and water for 15 minutes. Do not use ethanol on skin (increases absorption of esters). |
| Eye Contact | Flush with eyewash station for 15 minutes. Seek medical attention (H319). |
| Spill (<10 mg) | Cover with wet paper towel (to prevent dust), wipe up, place in hazmat bag. |
| Inhalation | Move to fresh air.[1][2][3] If wheezing occurs (histamine antagonist effect), seek medical help. |
Workflow Visualization
Figure 2: Operational workflow ensuring containment from retrieval to storage.
References
-
Cayman Chemical. (2025).[3][4] Safety Data Sheet: Bepotastine (besylate). Retrieved from
-
National Institutes of Health (NIH). (2003). Aeroallergens, allergic rhinitis, and sedating antihistamines: risk factors for traumatic occupational injury.[5] PubMed.[6] Retrieved from
-
BenchChem. (2025).[7] Introduction to deuterated internal standards in mass spectrometry. Retrieved from
-
Somerset Therapeutics. (2025). Safety Data Sheet: Bepotastine Besilate Ophthalmic Solution. Retrieved from
Sources
- 1. aksci.com [aksci.com]
- 2. echemi.com [echemi.com]
- 3. viatris.com [viatris.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Aeroallergens, allergic rhinitis, and sedating antihistamines: risk factors for traumatic occupational injury and economic impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Setting Occupational Exposure Limits for Chemical Allergens—Understanding the Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
